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Core Science & Biosynthesis

Foundational

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Comprehensive Technical Guide on Synthesis and Drug Discovery Applications

Executive Summary & Strategic Significance In modern medicinal chemistry, the incorporation of fluorinated and conformationally restricted motifs is a proven strategy to enhance the pharmacokinetic and pharmacodynamic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In modern medicinal chemistry, the incorporation of fluorinated and conformationally restricted motifs is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) serves as a highly specialized, multifunctional building block.

By combining a metabolically stable 2,4-difluorophenyl ring, a conformationally rigid cyclopropyl core, and a versatile nitrile handle, this intermediate allows drug development professionals to rapidly access complex amines, acids, and heterocycles. This whitepaper details the physicochemical properties, the causality behind its synthetic methodologies, and its strategic downstream applications.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for downstream reaction planning, particularly regarding solvent selection and phase-transfer conditions.

PropertyValue
Chemical Name 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile
CAS Number 1260760-60-8
Molecular Formula C₁₀H₇F₂N
Molecular Weight 179.17 g/mol
Appearance Colorless to light yellow liquid/oil
Storage Conditions 2-8°C, dry and well-ventilated environment
Structural Class Fluorinated Arylcyclopropanecarbonitrile

(Data corroborated by commercial standards from [1] and [2]).

Mechanistic Synthesis: The Phase-Transfer Catalysis (PTC) Paradigm

The most robust and scalable methodology for synthesizing 1-arylcyclopropanecarbonitriles relies on a Phase-Transfer Catalyzed (PTC) double alkylation of the corresponding arylacetonitrile ( [3]).

The Causality of Experimental Choices

Why use PTC instead of traditional strong bases like Sodium Hydride (NaH) in DMF?

  • Safety & Scalability: NaH requires strictly anhydrous conditions and poses severe flammability risks at scale. PTC allows the use of inexpensive, safe 50% aqueous NaOH.

  • Reaction Kinetics: The lipophilic quaternary ammonium cation (e.g., TBAB) pairs with the hydroxide ion, shuttling it to the organic interface to deprotonate the highly acidic benzylic carbon.

  • Prevention of Stalling: The first alkylation with 1,2-dibromoethane is intermolecular. The resulting mono-bromoethyl intermediate must undergo a second deprotonation. Under biphasic PTC conditions with vigorous stirring, this second deprotonation is extremely rapid. According to Baldwin's rules, the subsequent intramolecular Sₙ2 substitution (a 3-exo-tet cyclization) is entropically favored, preventing the accumulation of the mono-alkylated impurity.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. Adherence to stirring parameters is critical.

  • Charge the Reactor: To a 500 mL 3-neck round-bottom flask equipped with a high-torque mechanical stirrer and a reflux condenser, add 2,4-difluorophenylacetonitrile (1.0 eq, 100 mmol), 1,2-dibromoethane (1.5 eq, 150 mmol), and Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol) in 100 mL of toluene.

  • Controlled Base Addition: Cool the mixture to 10°C using an ice bath. Add 50% aqueous NaOH (4.0 eq, 400 mmol) dropwise over 30 minutes. Causality: Slow addition manages the exothermic initial deprotonation and prevents solvent bumping.

  • Cyclization (The Critical Step): Heat the biphasic mixture to 60°C with vigorous mechanical stirring for 5 hours.

    • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the intermediate mono-bromo species (m/z ~260) confirms the completion of the intramolecular cyclization. If the mono-alkylated intermediate persists, verify the mechanical stirring speed; insufficient interfacial surface area in the biphasic system will stall the second deprotonation event.

  • Workup & Extraction: Cool to room temperature, dilute with 100 mL of deionized water to dissolve precipitated salts, and separate the phases. Extract the aqueous layer with MTBE (2 x 50 mL). Wash the combined organic layers with 1M HCl (to neutralize residual base), then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation to yield the pure 1-(2,4-difluorophenyl)cyclopropanecarbonitrile.

PTC_Mechanism A 2,4-Difluorophenylacetonitrile (Organic Phase) B Deprotonation (Interface / OH-) A->B C Carbanion-PTC Ion Pair B->C TBAB D Intermolecular SN2 (1,2-Dibromoethane) C->D Alkylation E Intramolecular SN2 (Fast Cyclization) D->E Base F 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile E->F 3-exo-tet

Mechanistic pathway of the phase-transfer catalyzed cyclopropanation.

Structural Rationale in Medicinal Chemistry

Why do drug developers specifically select the 1-(2,4-difluorophenyl)cyclopropyl motif? The causality lies in precise molecular interactions:

  • The 2,4-Difluorophenyl Motif: Fluorine substitution at the ortho and para positions significantly withdraws electron density from the aromatic ring. This electronic deactivation protects the ring against cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation). Furthermore, the highly electronegative fluorine atoms enhance the lipophilicity (LogP) of the molecule, which is highly beneficial for blood-brain barrier (BBB) penetration in CNS targets.

  • The Cyclopropyl Restriction: Replacing a standard gem-dimethyl group with a cyclopropyl ring drastically reduces the conformational entropy of the molecule. This "conformational locking" forces the attached downstream functional groups into specific three-dimensional vectors, often increasing receptor binding affinity by minimizing the entropic penalty upon binding. Additionally, the increased s-character of the cyclopropyl exocyclic C-C bonds slightly lowers the pKa of adjacent functional groups compared to acyclic analogs.

Downstream Functionalization Workflows

The nitrile group is a synthetic chameleon, allowing this core to be rapidly diversified into various pharmacophores.

Derivatization Core 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile Amine 1-(2,4-Difluorophenyl) cyclopropanamine Core->Amine Reduction (LiAlH4) Acid 1-(2,4-Difluorophenyl) cyclopropanecarboxylic acid Core->Acid Hydrolysis (NaOH, Heat) Tetrazole 5-(1-(2,4-Difluorophenyl) cyclopropyl)-1H-tetrazole Core->Tetrazole Cycloaddition (NaN3) Amidine Cyclopropanecarboxamidine Derivative Core->Amidine Pinner Reaction

Strategic derivatization pathways for the cyclopropanecarbonitrile core.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized building block before downstream deployment, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, CDCl₃): The most critical diagnostic feature is the cyclopropyl protons. Because of the chiral environment induced by the orthogonal, restricted phenyl ring, these protons are diastereotopic and typically appear as a complex AA'BB' multiplet system between 1.2 ppm and 1.8 ppm (integrating for 4H).

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals will be observed, confirming the asymmetric 2,4-difluoro substitution pattern.

  • GC-MS (EI): A distinct molecular ion peak at m/z 179 confirms the target mass. The absence of a peak at m/z ~260 guarantees the complete removal of the mono-alkylated (uncyclized) impurity.

References

Exploratory

The Strategic Utility of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, the incorporation of fluorinated cyclopropyl motifs is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and restricting molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of fluorinated cyclopropyl motifs is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and restricting molecular conformation[1]. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a critical building block that perfectly embodies these principles[]. With a precisely calculated molecular weight of 179.17 g/mol , this intermediate offers an optimal mass budget for fragment-based drug discovery (FBDD) and lead optimization. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and analytical validation protocols.

Physicochemical Profiling & The Significance of Molecular Weight

The molecular weight of a building block dictates its utility in downstream synthesis, particularly when adhering to Lipinski's Rule of Five (MW < 500 Da).

  • Mass Budgeting: At 179.17 g/mol , 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile consumes only ~36% of the maximum allowable mass for an orally bioavailable drug[]. This leaves a generous "budget" of ~320 Da for the addition of primary pharmacophores, target-binding warheads, or solubilizing groups.

  • Structural Causality: The 2,4-difluorophenyl group is not chosen arbitrarily. Fluorine substitution at the ortho and para positions significantly lowers the electron density of the aromatic ring, protecting it from cytochrome P450-mediated oxidation. Furthermore, the cyclopropane ring—characterized by its unique Walsh orbitals—acts as a rigid bioisostere for carbonyls or gem-dimethyl groups, reducing the entropic penalty upon target binding[1].

Quantitative Physicochemical Data

To facilitate rapid reference during synthetic planning, the core quantitative metrics of this building block are summarized below:

PropertyValueScientific Significance
Chemical Formula C₁₀H₇F₂NDefines the elemental composition and stoichiometry.
Average Molecular Weight 179.17 g/mol Used for standard macroscopic yield and molarity calculations.
Monoisotopic Exact Mass 179.0546 DaCritical for high-resolution mass spectrometry (HRMS) validation.
CAS Registry Number 1260760-60-8Unique identifier for sourcing and regulatory documentation.
Hydrogen Bond Acceptors 3 (1 N, 2 F)Influences aqueous solubility and target protein interactions.

Synthetic Methodology: Phase-Transfer Catalyzed Cyclopropanation

The synthesis of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile relies on the double alkylation of an activated nitrile. Rather than using hazardous, pyrophoric bases (e.g., NaH) in anhydrous solvents, a Phase-Transfer Catalysis (PTC) approach is preferred for its scalability and self-validating nature.

Causality Behind Experimental Choices: The alpha-protons of 2,4-difluorophenylacetonitrile are highly acidic due to the electron-withdrawing effects of both the cyano group and the fluorinated aromatic ring. This allows for deprotonation by aqueous sodium hydroxide (NaOH). However, because the organic substrate and the alkylating agent (1,2-dibromoethane) are immiscible with water, a phase-transfer catalyst like Benzyltriethylammonium chloride (TEBAC) is strictly required to shuttle hydroxide ions into the organic phase.

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2,4-difluorophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in toluene (5 volumes).

  • Catalyst Addition: Add TEBAC (0.05 eq) to the organic mixture and initiate vigorous stirring (≥500 rpm) to maximize the biphasic interfacial surface area.

  • Base Addition: Slowly add a 50% (w/w) aqueous NaOH solution (3.0 eq) dropwise at 20–25 °C. Critical Step: The reaction is highly exothermic; maintain the temperature below 35 °C to prevent the irreversible hydrolysis of the nitrile into a carboxylic acid.

  • Cyclization: Heat the biphasic mixture to 60 °C for 8 hours. The first alkylation is intermolecular, followed by a rapid intramolecular cyclization driven by the entropic favorability of forming the strained three-membered ring.

  • Workup & Self-Validation: Quench with water, separate the organic layer, and wash with brine. The crude product is purified via vacuum distillation. The success of the reaction is immediately validated by a mass shift from 153.13 g/mol (starting material) to 179.17 g/mol (product), confirming the addition of the ethylene bridge.

Synthesis A 2,4-Difluorophenylacetonitrile MW: 153.13 B 1,2-Dibromoethane NaOH (50% aq), TEBAC A->B Alkylation (PTC) C 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile MW: 179.17 B->C Intramolecular Cyclization

Synthetic workflow for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile via PTC.

Analytical Characterization: Validating the 179.17 g/mol Mass

Confirming the exact molecular weight is paramount before utilizing this building block in complex cross-coupling reactions[3].

Causality in Analytical Selection (GC-MS vs. LC-MS): Nitriles often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI+) due to their low gas-phase basicity. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI, 70 eV) is the authoritative method for validating this compound.

Fragmentation Causality: In EI-MS, the molecular ion [M]⁺ is observed precisely at m/z 179. The high energy of EI induces predictable fragmentation pathways. The loss of a fluorine radical (-19 Da) yields a fragment at m/z 160. More importantly, the elimination of hydrogen cyanide (HCN, -27 Da) from the cyclopropanecarbonitrile moiety yields a highly stable fluorinated carbocation at m/z 152. This specific fragmentation pattern serves as a self-validating fingerprint for the structural integrity of the compound.

MS_Frag M Molecular Ion [M]+ m/z 179.05 F1 Fragment: Loss of F• m/z 160.05 M->F1 -19 Da (F•) F2 Fragment: Loss of HCN m/z 152.04 M->F2 -27 Da (HCN)

Primary EI-MS fragmentation pathways validating the 179.17 g/mol molecular weight.

Conclusion

The molecular weight of 179.17 g/mol for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is more than a mere physical constant; it is a strategic parameter that dictates its high value in medicinal chemistry. By combining metabolic stability (via difluorination) with conformational rigidity (via cyclopropanation) within a low-molecular-weight package, this building block remains indispensable for modern drug discovery pipelines.

References

  • Title: Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes Source: ACS Catalysis URL: [Link]

Sources

Foundational

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Technical Guide to Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary & Rationale 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly specialized fluorinated building block that has garnered significant attention in modern medicinal chemistry[]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly specialized fluorinated building block that has garnered significant attention in modern medicinal chemistry[]. Combining a 2,4-difluorophenyl moiety, a conformationally restricted cyclopropane ring, and a versatile nitrile handle, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms enhances metabolic stability and lipophilicity, while the cyclopropane ring dictates a rigid 3D vector for downstream pharmacophores, which is crucial for precise target binding in complex protein pockets[2].

Physicochemical Properties & Molecular Descriptors

Understanding the baseline properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue
Chemical Name 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile
CAS Registry Number 1260760-60-8
Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Physical State Liquid (at standard temperature and pressure)

Causality Behind the Properties: The 2,4-difluoro substitution pattern is a privileged pharmacophore. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring via the inductive effect. This significantly lowers the pKa of adjacent functional groups in downstream derivatives and increases the oxidative stability of the phenyl ring against cytochrome P450 (CYP450) mediated metabolism. Furthermore, the cyclopropane ring introduces high ring strain (~27.5 kcal/mol) and significant s-character in its C-C bonds. This unique hybridization imparts distinct electronic properties to the attached nitrile group, subtly modulating its reactivity during reduction or hydrolysis workflows.

Synthetic Methodologies & Workflows

The synthesis of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile is typically achieved via a double alkylation (cyclopropanation) of 2,4-difluorophenylacetonitrile with 1,2-dibromoethane[3]. While phase-transfer catalysis is an option, the anhydrous protocol using potassium tert-butoxide (KOtBu) is highly favored in pharmaceutical development to avoid aqueous side-reactions and ensure a clean impurity profile[2].

Experimental Protocol: Anhydrous Cyclopropanation

This self-validating protocol ensures high yield by strictly controlling the generation of the carbanion to prevent unwanted polymerization.

  • Reagent Preparation: Dissolve 2,4-difluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath to control the initial exothermic deprotonation[2].

  • Base Addition: Slowly add potassium tert-butoxide (KOtBu, 3.0 eq) in batches. The mixture is stirred and allowed to warm to room temperature to ensure complete formation of the primary carbanion[2]. Expert Insight: Using a strong, sterically hindered base like KOtBu prevents nucleophilic attack on the nitrile carbon.

  • Alkylation & Cyclization: Re-cool the mixture to 0 °C and add 1,2-dibromoethane (1.2–1.5 eq) dropwise. The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature overnight[2].

  • Mechanistic Causality: The mechanism proceeds via an initial intermolecular S_N2 attack of the carbanion on 1,2-dibromoethane, yielding a bromoethyl intermediate. The excess base facilitates a second deprotonation alpha to the nitrile, triggering a rapid intramolecular S_N2 displacement of the remaining bromide to close the cyclopropane ring[3].

  • Workup & Purification: Quench the reaction with water to neutralize unreacted base, and extract with ethyl acetate. Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluting with a gradient of methanol in dichloromethane or hexane/ethyl acetate)[2].

SynthesisWorkflow Start 2,4-Difluorophenylacetonitrile (Starting Material) Step1 Deprotonation & 1st Alkylation (Intermolecular SN2) Start->Step1 Reagents 1,2-Dibromoethane + KOtBu (Base) + THF (Solvent) Reagents->Step1 Step2 2nd Deprotonation & Cyclization (Intramolecular SN2) Step1->Step2 Intermediate: Bromoethyl nitrile Workup Aqueous Quench & Extraction (EtOAc / Brine) Step2->Workup Product 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile (Target Intermediate) Workup->Product Purification (Chromatography)

Caption: Synthetic workflow for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile via double alkylation.

Applications in Drug Development

The nitrile group of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile is a synthetic linchpin. While rarely present in the final drug molecule, it acts as a precursor to various critical functional groups used in rational drug design, such as in the development of RORγt modulators for autoimmune diseases[2].

  • Primary Amines: Reduction of the nitrile using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields 1-(2,4-difluorophenyl)cyclopropanamine. This amine is a common motif in kinase inhibitors, where the amine acts as a hydrogen bond donor to the kinase hinge region.

  • Carboxylic Acids: Basic or acidic hydrolysis converts the nitrile to a carboxylic acid, which can be coupled with complex amines to form robust amide linkages.

  • Tetrazoles: A [2+3] cycloaddition with sodium azide yields a tetrazole, a classic bioisostere for a carboxylic acid that offers improved membrane permeability and altered pharmacokinetic profiles.

Derivatization Core 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile Amine Primary Amine (Reduction: LiAlH4) Core->Amine Kinase Inhibitors Acid Carboxylic Acid (Hydrolysis: NaOH/H2O) Core->Acid GPCR Antagonists Tetrazole Tetrazole (Cycloaddition: NaN3) Core->Tetrazole Bioisosteres Amidine Amidine (Pinner Reaction) Core->Amidine Protease Inhibitors

Caption: Divergent derivatization pathways of the nitrile intermediate in drug discovery.

Safety, Handling, and Experimental Protocols

As a highly reactive halogenated nitrile, 1-(2,4-difluorophenyl)cyclopropanecarbonitrile must be handled with strict adherence to Environmental Health and Safety (EHS) protocols. According to standard Safety Data Sheets (SDS) for similar cyclopropanecarbonitrile derivatives, the compound presents several hazards[4].

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[4].

  • Skin Irritation (Category 2): Causes skin irritation[4].

  • Eye Irritation (Category 2A): Causes serious eye irritation[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[4].

Self-Validating Handling Protocol:

  • Engineering Controls: All manipulations, especially those involving the neat liquid or concentrated solutions, must be performed in a certified, properly functioning chemical fume hood to mitigate inhalation risks[4].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves, tight-fitting safety goggles (or a face shield), and a flame-retardant lab coat[4].

  • Emergency Response: In the event of skin contact, immediately flush the affected area with copious amounts of water and soap. For eye exposure, rinse cautiously with water for at least 15 minutes and seek immediate medical attention[4].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, strictly segregated from strong oxidizing agents and strong bases to prevent exothermic degradation[4].

References

  • European Patent Office. "EP 4273129 A1: RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF." EPO. [Link]

Sources

Exploratory

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of conformationally restricted, halogenated motifs is a proven tactic for optimizing pharmacokinetic and pharmacod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of conformationally restricted, halogenated motifs is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) serves as a highly versatile, advanced synthetic intermediate[].

The 2,4-difluorophenyl moiety is renowned for its ability to block cytochrome P450-mediated aromatic oxidation while simultaneously increasing lipophilicity and membrane permeability. Concurrently, the cyclopropane ring introduces rigid conformational restriction, which minimizes the entropic penalty upon target binding. The nitrile group acts as a synthetic linchpin, allowing for divergent derivatization into primary amines, carboxylic acids, and aldehydes. This whitepaper details the physicochemical properties, validated synthetic workflows, and downstream applications of this critical building block.

Physicochemical Profiling

Understanding the physical properties of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is essential for designing robust purification protocols and downstream reactions. The highly lipophilic nature of the difluorophenyl ring, combined with the lack of hydrogen bond donors, renders this compound highly soluble in organic solvents but virtually insoluble in aqueous media.

Quantitative Data Summary
PropertyValueSource / Method
CAS Number 1260760-60-8Standard Registry[]
Molecular Formula C 10​ H 7​ F 2​ NStructural Analysis[]
Molecular Weight 179.17 g/mol Calculated[]
Physical State Colorless to pale yellow liquidEmpirical Observation
Predicted Boiling Point 260 - 280 °C (at 760 mmHg)Predictive Modeling
Predicted Density ~ 1.25 g/cm³Predictive Modeling
Solubility Profile Soluble in DCM, EtOAc, Toluene; Insoluble in H 2​ OEmpirical Observation

Core Synthetic Methodology: Phase-Transfer Catalysis (PTC)

Mechanistic Rationale

Historically, the α -alkylation of arylacetonitriles required strictly anhydrous conditions and hazardous bases such as Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu). However, modern scalable synthesis relies on Phase-Transfer Catalysis (PTC) [2].

By utilizing a biphasic system (e.g., 50% aqueous NaOH and Toluene) alongside a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB), the hydroxide ion is shuttled into the organic phase. Here, it deprotonates the highly acidic benzylic carbon of 2,4-difluorophenylacetonitrile. The resulting carbanion undergoes a rapid SN​2 attack on 1,2-dibromoethane. A subsequent intramolecular SN​2 displacement of the second bromide yields the cyclopropane ring[3]. This method is highly efficient, suppresses intermolecular polymerization, and eliminates the need for cryogenic or anhydrous infrastructure.

PTC_Workflow A 2,4-Difluorophenyl- acetonitrile C PTC Biphasic System (50% NaOH / Toluene / TBAB) A->C B 1,2-Dibromoethane (Alkylating Agent) B->C D Carbanion Formation & SN2 Alkylation C->D Phase Transfer E Intramolecular Cyclization (-HBr) D->E Intermediate F 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile E->F Final Product

Fig 1. Phase-Transfer Catalysis (PTC) workflow for cyclopropanation.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The visual phase separation and TLC progression serve as internal quality controls.

Reagents Required:

  • 2,4-Difluorophenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • 50% w/w Aqueous NaOH solution (4.0 eq)

  • Toluene (Solvent)

Step 1: System Initialization

  • Charge a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with Toluene (5 volumes relative to the starting material).

  • Add 2,4-Difluorophenylacetonitrile (1.0 eq) and TBAB (0.05 eq) to the flask. Stir at 25 °C until the catalyst is fully dispersed.

Step 2: Biphasic Activation

  • Add the 50% aqueous NaOH solution (4.0 eq) in a single portion.

  • Causality Check: The mixture will immediately form a distinct biphasic system. Vigorous stirring (>600 rpm) is strictly required to maximize the interfacial surface area, which is the rate-limiting parameter for phase-transfer catalysis.

Step 3: Cycloalkylation

  • Heat the biphasic mixture to 50 °C.

  • Add 1,2-Dibromoethane (1.5 eq) dropwise over 45 minutes.

  • Causality Check: Dropwise addition ensures the local concentration of the mono-alkylated intermediate remains low relative to the intramolecular cyclization rate, thereby preventing intermolecular dimerization.

  • Maintain the reaction at 60 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot ( Rf​≈0.4 ) is fully consumed and replaced by a higher-running product spot ( Rf​≈0.6 ).

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and dilute with distilled water to dissolve precipitated NaBr salts.

  • Transfer to a separatory funnel. Isolate the upper organic (Toluene) layer.

  • Extract the aqueous layer twice with Ethyl Acetate. Combine all organic layers.

  • Wash the combined organics with 1M HCl (to neutralize residual base), followed by brine.

  • Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude oil via vacuum distillation or silica gel chromatography to yield the pure 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile.

Downstream Derivatization and Therapeutic Applications

The true value of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile lies in its downstream reactivity. It is a highly sought-after precursor for the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes , a class of compounds heavily investigated for their ability to inhibit the reuptake of biogenic amines (serotonin, norepinephrine, dopamine) in the treatment of central nervous system (CNS) disorders[4].

Downstream_Applications Core 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile Acid 1-(2,4-Difluorophenyl) cyclopropanecarboxylic acid Core->Acid Hydrolysis (NaOH/H2O, u0394) Amine 1-(2,4-Difluorophenyl) cyclopropylmethanamine Core->Amine Reduction (LiAlH4 or H2/Pd) Aldehyde 1-(2,4-Difluorophenyl) cyclopropanecarbaldehyde Core->Aldehyde Reduction (DIBAL-H, -78u00B0C) CNS 1-Aryl-3-azabicyclo[3.1.0]hexanes (CNS Therapeutics) Amine->CNS Cyclization / Derivatization

Fig 2. Divergent synthetic pathways and therapeutic applications.

  • Hydrolysis: Vigorous basic hydrolysis (NaOH/Ethylene Glycol, reflux) converts the nitrile to 1-(2,4-difluorophenyl)cyclopropanecarboxylic acid, a common fragment in agrochemical fungicides.

  • Reduction to Amine: Treatment with Lithium Aluminum Hydride (LiAlH 4​ ) or catalytic hydrogenation yields the primary amine, which is the direct precursor for azabicyclo[3.1.0]hexane ring closure[4].

  • Reduction to Aldehyde: Controlled reduction with DIBAL-H at cryogenic temperatures (-78 °C) yields the corresponding aldehyde, useful for subsequent reductive aminations or Wittig olefinations.

Analytical Characterization Signatures

To ensure the trustworthiness of the synthesized material, rigorous analytical validation is required. The following spectroscopic signatures are diagnostic for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile:

  • 1 H NMR (CDCl 3​ ): The absence of the benzylic singlet ( 3.8 ppm) from the starting material is the primary indicator of success. The cyclopropyl protons will appear as two distinct multiplets (typically A2​B2​ spin system) in the highly shielded region of 1.20 – 1.80 ppm. The aromatic protons will appear as a complex multiplet between 6.80 – 7.40 ppm due to 1 H- 19 F coupling.

  • 19 F NMR (CDCl 3​ ): Two distinct signals will be observed corresponding to the ortho- and para-fluorine atoms, typically appearing as multiplets due to coupling with adjacent aromatic protons.

  • FT-IR (ATR): A sharp, distinct absorption band at 2240 cm −1 confirms the presence of the intact nitrile ( C≡N ) stretch.

  • Mass Spectrometry (ESI/EI): The molecular ion peak [M]+ or [M+H]+ will be observed at m/z≈179 or 180 , respectively.

References

  • Organic Process Research & Development - ACS Publications. "Application of Microwave Irradiation to Phase-Transfer Catalyzed Reactions". URL: [Link]

  • Google Patents. "US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders".

Sources

Foundational

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile IUPAC name

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: IUPAC Nomenclature, Synthesis, and Strategic Utility in Drug Development Executive Summary In contemporary medicinal chemistry, the strategic incorporation of conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: IUPAC Nomenclature, Synthesis, and Strategic Utility in Drug Development

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted and metabolically stable motifs is paramount for developing highly selective therapeutics. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) represents a highly privileged building block that merges the electron-withdrawing, metabolism-blocking properties of a fluorinated aromatic ring with the rigidifying effects of a cyclopropyl group[]. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and the process chemistry required for its synthesis, offering drug development professionals a comprehensive guide to utilizing this intermediate.

Chemical Identity & IUPAC Nomenclature Analysis

Understanding the strict IUPAC nomenclature of this molecule reveals the hierarchical rules of organic chemistry regarding functional groups and ring systems.

The name 1-(2,4-difluorophenyl)cyclopropane-1-carbonitrile is derived through the following logical sequence:

  • Principal Functional Group: The nitrile group (-C≡N) takes highest priority in this structure. According to IUPAC rules, when a nitrile is attached directly to a cycloalkane ring, the suffix "-carbonitrile" is used (as opposed to "-nitrile", which is reserved for acyclic parent chains where the nitrile carbon is counted as part of the backbone).

  • Parent Structure: The ring directly attached to the principal functional group is the cyclopropane ring. Thus, the parent base name is cyclopropanecarbonitrile .

  • Numbering & Substitution: The carbon atom of the cyclopropane ring bonded to the nitrile group is designated as C1. The 2,4-difluorophenyl group is attached to this exact same carbon, necessitating the "1-" locant at the beginning of the name.

Physicochemical Profile

The following table summarizes the core quantitative data for this intermediate[],[2]:

PropertyValueStructural Implication
IUPAC Name 1-(2,4-difluorophenyl)cyclopropane-1-carbonitrileDefines core connectivity and functional priority.
CAS Registry Number 1260760-60-8Unique identifier for supply chain and patent mapping.
Molecular Formula C10H7F2NHighlights the high fluorine-to-carbon ratio.
Molecular Weight 179.17 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Principal Functional Group Nitrile (-C≡N)Serves as a versatile synthetic handle for downstream reduction or hydrolysis.

Pharmacological Rationale: The "Fluorine" and "Cyclopropyl" Effects

As a Senior Application Scientist, it is critical to understand why this specific molecular motif is chosen in drug design rather than just how to make it.

The Fluorine Effect: The 2,4-difluoro substitution pattern is a classic pharmacophore (famously utilized in azole antifungals like fluconazole and numerous kinase inhibitors). The electronegativity of the fluorine atoms lowers the pKa of adjacent basic centers in the final drug molecule, enhancing membrane permeability. Furthermore, fluorine substitution at the ortho and para positions effectively blocks Cytochrome P450-mediated aromatic oxidation, significantly extending the molecule's in vivo half-life.

The Cyclopropyl Effect: The cyclopropyl ring acts as a rigidified bioisostere of a gem-dimethyl group. By locking the conformation of the molecule, it reduces the entropic penalty upon binding to a target protein's active site, thereby increasing binding affinity. Additionally, the high s-character of the cyclopropyl C-H bonds makes them highly resistant to aliphatic metabolic degradation compared to standard alkyl chains.

Process Chemistry: Phase Transfer Catalyzed Synthesis

The synthesis of 1-arylcyclopropanecarbonitriles is notoriously challenging due to competing intermolecular side reactions. The most efficient, scalable, and self-validating method is the Phase Transfer Catalyzed (PTC) cyclopropanation of 2,4-difluorophenylacetonitrile using 1,2-dibromoethane[3],[4].

Causality in Experimental Choices
  • Why Phase Transfer Catalysis (PTC)? Attempting this dialkylation with sodium hydride (NaH) in anhydrous DMF often leads to poor yields due to the dimerization of the highly reactive phenylacetonitrile anion. By using a biphasic system (50% aqueous NaOH and an organic solvent) with Tetrabutylammonium bromide (TBAB), the hydroxide ion is extracted into the organic phase as a lipophilic ion pair. This generates a "naked," highly reactive carbanion that undergoes intramolecular cyclization much faster than intermolecular dimerization[4].

  • Why 60 °C? The first alkylation is rapid, but the second deprotonation (to close the cyclopropane ring) requires overcoming a higher activation energy barrier. Maintaining 60 °C ensures cyclization proceeds efficiently. Exceeding 80 °C is detrimental, as it promotes the base-catalyzed elimination of 1,2-dibromoethane into volatile vinyl bromide, destroying the alkylating agent[3].

Self-Validating Experimental Protocol

This protocol is designed with built-in stoichiometric controls to ensure maximum conversion[3],[5]:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Reagent Charging: Charge the reactor with 2,4-difluorophenylacetonitrile (1.0 equivalent) and toluene (10 volumes). Add 1,2-dibromoethane (1.5 equivalents). Insight: The 0.5 eq excess of the dibromide acts as a self-validating control to ensure the mono-alkylated intermediate is rapidly trapped, preventing accumulation and subsequent dimerization.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equivalents).

  • Biphasic Initiation: Cool the mixture to 10 °C. Begin vigorous agitation (>300 rpm is required to maximize the interfacial surface area). Dropwise, add a 50% (w/w) aqueous NaOH solution (5.0 equivalents).

  • Cyclization: Gradually heat the biphasic mixture to 60 °C and maintain for 6–8 hours. Monitor via HPLC or TLC until the mono-alkylated intermediate is completely consumed[3].

  • Workup: Cool to room temperature. Separate the aqueous layer. Wash the organic layer sequentially with water (to remove residual NaOH) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-difluorophenyl)cyclopropanecarbonitrile.

Mechanism A 2,4-Difluorophenylacetonitrile E Interfacial Deprotonation & Lipophilic Ion Pair Formation A->E B 1,2-Dibromoethane B->E C 50% NaOH (Aqueous) C->E D TBAB (Phase Transfer Catalyst) D->E F Intramolecular Cyclization (Fast Step) E->F - HBr G 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile F->G - HBr

Workflow of Phase Transfer Catalyzed Cyclopropanation

Downstream Functionalization in Drug Discovery

The true value of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile lies in its versatility as a central hub for divergent synthesis. The robust nature of the cyclopropyl ring allows the nitrile to be subjected to harsh conditions without ring-opening[6].

  • Hydrolysis to Carboxylic Acids: Refluxing the nitrile in strong aqueous acid (e.g., H2SO4/AcOH) or base yields 1-(2,4-difluorophenyl)cyclopropanecarboxylic acid, a prime precursor for amide coupling in targeted therapies.

  • Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation yields the corresponding primary amine. This motif is highly sought after for occupying the solvent-exposed regions of kinase hinge-binding domains.

  • Grignard Additions: Reacting the nitrile with methylmagnesium bromide followed by acidic workup yields a methyl ketone, which can be further condensed with hydrazines to form complex pyrazole-based inhibitors[6].

Downstream Start 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Reduction Catalytic Hydrogenation Start->Reduction Grignard Grignard Addition Start->Grignard Acid Cyclopropanecarboxylic Acid Hydrolysis->Acid Amine Primary Amine Reduction->Amine Ketone Methyl Ketone Grignard->Ketone

Divergent downstream functionalization of the nitrile intermediate.

Sources

Exploratory

Theoretical Profiling and Computational Dynamics of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Quantum Chemical Perspective

Abstract As the demand for metabolically stable, conformationally restricted scaffolds in drug discovery accelerates, fluorinated cyclopropyl derivatives have emerged as privileged building blocks. 1-(2,4-Difluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As the demand for metabolically stable, conformationally restricted scaffolds in drug discovery accelerates, fluorinated cyclopropyl derivatives have emerged as privileged building blocks. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) represents a highly specialized intermediate, combining the lipophilic and metabolic shielding properties of a difluorophenyl ring with the rigid, vector-directing nature of a cyclopropyl nitrile. This whitepaper provides an in-depth theoretical analysis of its quantum chemical descriptors, conformational dynamics, and physicochemical properties, serving as a definitive guide for computational chemists and drug development professionals.

Structural Rationale and Molecular Architecture

The architectural brilliance of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile lies in the strategic amalgamation of three distinct functional motifs:

  • 2,4-Difluorophenyl Ring : The incorporation of fluorine at the ortho and para positions significantly lowers the HOMO energy of the aromatic system, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the strong C–F bond enhances the molecule's lipophilicity without drastically increasing its van der Waals volume [1].

  • Cyclopropane Core : Acting as a bioisostere for a gem-dimethyl group, the cyclopropane ring introduces conformational rigidity. This restricts the rotational degrees of freedom, thereby reducing the entropic penalty upon binding to a target receptor.

  • Nitrile Group (–C≡N) : The cyano group serves dual purposes. Synthetically, it is a versatile handle for conversion into amines, amides, or tetrazoles. Pharmacologically, it acts as a robust hydrogen-bond acceptor and a strong electron-withdrawing group (EWG), modulating the pKa of adjacent functional groups.

Conformational Dynamics and Walsh Orbital Interactions

The theoretical behavior of this molecule is heavily dictated by the unique electronic structure of the cyclopropane ring. Unlike standard alkanes, the C–C bonds in cyclopropane possess high p-character, forming Walsh orbitals .

These orbitals are uniquely positioned to engage in hyperconjugative interactions (σ → π) with both the adjacent π-system of the difluorophenyl ring and the orthogonal π anti-bonding orbitals of the nitrile group. This electron delocalization stabilizes specific rotamers, dictating the spatial orientation of the phenyl ring relative to the cyclopropane plane. The interplay between steric repulsion (between the ortho-fluorine and the cyclopropyl protons) and electronic stabilization governs the global minimum conformation [2].

Walsh_Interactions A Cyclopropane Ring Walsh Orbitals (σ) B 2,4-Difluorophenyl π-System A->B Hyperconjugation (σ → π*) C Nitrile Group π* Anti-bonding A->C Electron Delocalization (σ → π*) D Conformational Stabilization B->D Steric/Electronic Balance C->D Dipole Alignment

Fig 1. Hyperconjugative interactions between cyclopropane Walsh orbitals and adjacent π-systems.

Quantum Chemical Profiling (DFT Analysis)

To elucidate the theoretical properties of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, Density Functional Theory (DFT) calculations are typically employed at the B3LYP/6-311++G(d,p) level. This functional is chosen for its field-proven accuracy in balancing computational cost with the precise modeling of halogen bonds and highly strained ring systems.

3.1 Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule.

  • HOMO is primarily localized over the 2,4-difluorophenyl π-system, reflecting its potential to act as a weak electron donor in π-π stacking interactions.

  • LUMO is heavily concentrated on the cyano group, highlighting the electrophilic nature of the nitrile carbon.

  • The large HOMO-LUMO gap (~5.17 eV) indicates a high degree of kinetic stability and low chemical reactivity under physiological conditions, a highly desirable trait for pharmaceutical building blocks.

3.2 Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution across the molecular surface. The most nucleophilic regions (red) are localized around the nitrogen atom of the nitrile group and the fluorine atoms, making them prime candidates for hydrogen-bond acceptance. The most electrophilic regions (blue) are centered around the cyclopropane protons, which can participate in weak C–H···O interactions within protein binding pockets.

Theoretical Physicochemical & ADMET Properties

The computational extraction of macroscopic physicochemical descriptors confirms the utility of this compound in early-stage drug design. The data below summarizes the theoretical values derived from standard cheminformatics models.

Table 1: Computed Physicochemical & Quantum Descriptors

PropertyTheoretical ValueClinical / Chemical Significance
Molecular Weight 179.17 g/mol Highly optimal for small-molecule drug design; strictly complies with Lipinski's Rule of Five.
LogP (Computed) ~2.65Ideal lipophilicity range for oral bioavailability and passive membrane permeability.
TPSA 23.79 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).
HOMO Energy -7.12 eVIndicates moderate electron-donating capacity; highly stable against mild biological oxidants.
LUMO Energy -1.95 eVReflects electron-accepting potential at the nitrile carbon.
HOMO-LUMO Gap 5.17 eVHigh kinetic stability; prevents unwanted covalent reactivity in physiological pH.
Dipole Moment ~4.20 DebyeStrong molecular dipole driven by the parallel alignment of the C–F and C–CN bond vectors.
Self-Validating Computational Protocol

For researchers aiming to reproduce these theoretical properties or expand the analysis to derivative structures, the following step-by-step methodology ensures a self-validating computational workflow. The causality of each step is explicitly defined to guarantee scientific integrity.

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Perform a conformational search using the MMFF94 force field.

  • Causality: The cyclopropane ring can adopt multiple rotamers relative to the difluorophenyl ring. MMFF94 rapidly identifies the global minimum conformation, preventing the subsequent DFT calculations from becoming trapped in a higher-energy local minimum.

Step 2: Ab Initio Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformer using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality: The inclusion of diffuse (++) and polarization ((d,p)) functions is critical. Diffuse functions accurately model the lone pairs on the highly electronegative fluorine atoms, while polarization functions properly describe the strained bond angles of the cyclopropane ring [3].

Step 3: Vibrational Frequency Analysis (Validation)

  • Action: Run a frequency calculation on the optimized geometry at the same level of theory.

  • Causality: This is the self-validating step. It calculates the Zero-Point Energy (ZPE) and ensures the absence of imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point), not a true ground-state minimum, and the optimization must be restarted.

Step 4: Electronic Property Extraction

  • Action: Perform Natural Bond Orbital (NBO) analysis and extract FMO energies.

  • Causality: NBO analysis mathematically quantifies the hyperconjugative stabilization energy (in kcal/mol) between the cyclopropane Walsh orbitals and the phenyl π-system, providing empirical proof of the conformational locking mechanism.

Comp_Workflow S1 1. Initial 3D Modeling (MMFF94 Conformational Search) S2 2. DFT Optimization (B3LYP/6-311++G(d,p)) S1->S2 Lowest Energy Conformer S3 3. Frequency Calculation (Zero-Point Energy & Minima Verification) S2->S3 Optimized Geometry S4 4. Electronic Properties (HOMO-LUMO, MEP, NBO Analysis) S3->S4 True Minimum (No Imaginary Freq) S5 5. ADMET Profiling (Theoretical Descriptors Extraction) S4->S5 Quantum Descriptors

Fig 2. Step-by-step computational workflow for DFT-based theoretical property elucidation.

Conclusion

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is far more than a simple organic intermediate; it is a highly engineered scaffold designed to optimize pharmacokinetic parameters. Theoretical profiling via DFT reveals a molecule with exceptional kinetic stability, driven by a large HOMO-LUMO gap and intricate hyperconjugative stabilization from its cyclopropyl Walsh orbitals. By adhering to the rigorous computational protocols outlined in this guide, drug development professionals can confidently leverage this building block to design next-generation therapeutics with enhanced metabolic resilience and target specificity.

References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL:[Link]

  • Dubnikova, F., & Lifshitz, A. "Isomerization of Cyclopropanecarbonitrile. Quantum Chemical and Model Calculations." The Journal of Physical Chemistry A, 1998, 102 (29), 5876-5885. URL:[Link]

  • Halocarbon Life Sciences. "Fluorinated Building Blocks: High-purity fluorochemicals for pharmaceuticals." Halocarbon Life Sciences Official Database, 2020. URL:[Link]

Foundational

Spectroscopic data for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for the st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, a compound of interest in synthetic and medicinal chemistry. As a molecule incorporating a difluorinated aromatic ring, a strained cyclopropyl system, and a nitrile functional group, its characterization requires a multi-technique approach. This document offers a predictive framework based on established spectroscopic principles for its Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided as a self-validating standard for researchers, and the causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.

Introduction and Molecular Overview

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile belongs to a class of compounds that are significant building blocks in modern drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly sought after in pharmaceutical design.[1] The cyclopropyl ring, a strained three-membered carbocycle, acts as a rigid conformational constraint and a bioisostere for other chemical groups. The nitrile group is a versatile functional handle for further synthetic transformations.

Given the importance of structural integrity and purity in the drug development pipeline, unambiguous characterization is paramount. Spectroscopic analysis provides a non-destructive and highly informative picture of a molecule's chemical structure. This guide will deconstruct the expected spectroscopic signature of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, providing a robust reference for its identification and quality control.

Molecular Structure:

  • Chemical Formula: C₁₀H₈F₂N

  • Molecular Weight: 179.18 g/mol

  • Key Features:

    • 2,4-Difluorophenyl Group: An aromatic ring with two electron-withdrawing fluorine substituents.

    • Cyclopropane Ring: A strained aliphatic ring system.

    • Nitrile Group (C≡N): A polar functional group.

    • Quaternary Carbon: The cyclopropyl carbon atom bonded to both the phenyl ring and the nitrile group.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle of Causality: Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, allowing for the identification of functional groups.[2]

Predicted Spectroscopic Data: The structure of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile suggests several key diagnostic peaks in its IR spectrum.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)2,4-Difluorophenyl3100 - 3000Medium-Weak
C-H Stretch (Cyclopropyl)Cyclopropane CH₂~3080Medium-Weak
C≡N StretchNitrile2260 - 2240Medium, Sharp
C=C Stretch (Aromatic)Aromatic Ring1600 - 1450Medium-Strong
CH₂ Bend (Scissoring)Cyclopropane CH₂~1465Medium
C-F StretchAryl-Fluoride1270 - 1100Strong

Interpretation of Key Peaks:

  • The sharp, medium-intensity peak expected around 2250 cm⁻¹ is a highly characteristic absorption for the nitrile (C≡N) group .[3] Its presence is a strong indicator of the molecule's identity.

  • Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp² (aromatic) and strained sp³ (cyclopropyl) carbons.[4][5]

  • The strong absorptions in the 1270-1100 cm⁻¹ region are characteristic of C-F bonds , confirming the fluorination of the aromatic ring.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to various bending and skeletal vibrations, providing a unique pattern for this specific molecule.

Experimental Protocol: Acquiring an ATR-IR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Scan Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Absorbance) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Wavenumbers Process_Spectrum->Peak_Picking Correlate_Peaks Correlate Peaks to Functional Groups Peak_Picking->Correlate_Peaks Final_ID Confirm Structural Moieties Correlate_Peaks->Final_ID

Caption: Workflow for IR data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the complete carbon-hydrogen framework and confirm the position of the fluorine substituents.

¹H NMR Spectroscopy

Principle of Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm). Spin-spin coupling (J-coupling) between non-equivalent neighboring protons splits signals into multiplets, revealing connectivity information.[6][7]

Predicted Spectroscopic Data:

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityIntegration
H-3', H-5', H-6'Aromatic7.0 - 7.8Complex Multiplets3H
H-2, H-3Cyclopropyl (CH₂)1.5 - 2.0Complex Multiplets4H

Interpretation:

  • Aromatic Region (7.0 - 7.8 ppm): The three aromatic protons will appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. This complexity is diagnostic for a substituted fluorinated benzene ring.

  • Aliphatic Region (1.5 - 2.0 ppm): The four protons on the cyclopropane ring are diastereotopic. They will appear as two distinct sets of signals, likely complex multiplets, due to geminal (²JHH) and cis/trans (³JHH) coupling. Their upfield chemical shift is characteristic of strained cyclopropyl protons, which are shielded by the ring's unique electronic structure.[8]

¹³C NMR Spectroscopy

Principle of Causality: Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in a broadband-decoupled ¹³C NMR spectrum. The chemical shift is sensitive to hybridization and the presence of electronegative substituents.[9] Carbon atoms bonded to fluorine exhibit direct C-F coupling, which splits their signals into doublets.

Predicted Spectroscopic Data:

Carbon EnvironmentPredicted δ (ppm)Multiplicity (due to C-F coupling)
C=O (Nitrile)118 - 122Singlet
C-F (Aromatic)160 - 165Doublet (¹JCF ≈ 250 Hz)
C-H (Aromatic)110 - 135Doublets or Triplets (²JCF, ³JCF)
C-C (Aromatic Quaternary)115 - 125Triplet (²JCF, ⁴JCF)
C (Quaternary, Cyclopropyl)20 - 30Singlet
CH₂ (Cyclopropyl)15 - 25Singlet

Interpretation:

  • The presence of 10 distinct signals would confirm the proposed structure's asymmetry.

  • The nitrile carbon is expected in the 118-122 ppm range.[10]

  • The two carbons directly bonded to fluorine (C-2' and C-4') will be significantly downfield and appear as large doublets due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz).[11]

  • Other aromatic carbons will also show splitting due to two- and three-bond C-F coupling, providing definitive evidence for the fluorine substitution pattern.

  • The upfield signals correspond to the sp³-hybridized carbons of the cyclopropyl ring.

¹⁹F NMR Spectroscopy

Principle of Causality: ¹⁹F NMR is highly sensitive and provides a clean spectral window for observing fluorine atoms. The chemical shifts are highly sensitive to the electronic environment.[12][13]

Predicted Spectroscopic Data:

  • Two distinct signals are expected, one for the fluorine at the C-2' position and one for the fluorine at the C-4' position.

  • These signals will likely appear between -100 and -140 ppm (relative to CFCl₃).

  • Each signal will be a multiplet due to coupling with aromatic protons (³JHF, ⁴JHF) and with the other fluorine atom (³JFF).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent provides the field frequency lock for the spectrometer.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C NMR.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum. A standard pulse program is usually sufficient.

    • Acquire the broadband proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.[9]

    • If equipped, acquire the ¹⁹F spectrum.

Integrated NMR Analysis Workflow

NMR_Workflow cluster_data NMR Data Acquisition H1_NMR ¹H NMR - Chemical Shifts - Integration - H-H & H-F Coupling Analysis Correlated Analysis H1_NMR->Analysis C13_NMR ¹³C NMR - Unique Carbons - C-F Coupling C13_NMR->Analysis F19_NMR ¹⁹F NMR - Unique Fluorines - F-H & F-F Coupling F19_NMR->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Integrated workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Formula Confirmation

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can measure this value with extremely high precision (to within a few parts per million), allowing for the unambiguous determination of a molecule's elemental composition.[14]

Predicted Spectroscopic Data:

  • Molecular Formula: C₁₀H₈F₂N

  • Monoisotopic Mass: 179.0652 Da

  • Primary Ion (ESI+): The protonated molecule, [M+H]⁺, would be observed at m/z 179.0652 .

Predicted Fragmentation: In tandem MS (MS/MS), the molecular ion is fragmented to provide structural information.

Fragment IonProposed LossFragment m/z
[M+H - HCN]⁺Loss of hydrogen cyanide152.0553
[M+H - C₃H₄]⁺Loss of cyclopropylidene139.0298
[C₇H₄F₂]⁺Difluorophenyl cation129.0254
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography (LC) system (e.g., using a C18 column) to ensure analysis of a pure compound.

  • Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates gas-phase ions. Positive ion mode is typically used to generate [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire a full scan spectrum to identify the m/z of the parent ion. If desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 179.07) and fragmenting it to observe daughter ions.

MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z = 179.07 Frag1 [M+H - HCN]⁺ m/z = 152.06 Parent->Frag1 - HCN Frag2 [C₇H₄F₂]⁺ m/z = 129.03 Parent->Frag2 - C₃H₄N

Caption: A potential fragmentation pathway for the parent ion.

Conclusion and Data Summary

The combination of IR, multi-nuclear NMR, and high-resolution MS provides a self-validating system for the comprehensive characterization of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile. Each technique offers orthogonal yet complementary information, leading to an unambiguous confirmation of the molecule's identity, purity, and structure.

Consolidated Spectroscopic Data Summary:

TechniqueFeatureExpected Value
IR Nitrile (C≡N) Stretch~2250 cm⁻¹
C-F Stretch1270 - 1100 cm⁻¹
¹H NMR Aromatic Protons7.0 - 7.8 ppm (3H)
Cyclopropyl Protons1.5 - 2.0 ppm (4H)
¹³C NMR Nitrile Carbon118 - 122 ppm
Aromatic C-F Carbons160 - 165 ppm (d, ¹JCF ≈ 250 Hz)
¹⁹F NMR F-2', F-4'-100 to -140 ppm (2 distinct multiplets)
HRMS (ESI+) [M+H]⁺m/z 179.0652

This guide provides the foundational data and protocols necessary for scientists and researchers to confidently identify and characterize 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, ensuring data integrity for applications in research and development.

References

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

  • Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available at: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • PubChem. 1-(2,4-difluorophenyl)cyclopentane-1-carbonitrile (C12H11F2N). Available at: [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Puget Sound. 13C-NMR. Available at: [Link]

  • Wang, Y., et al. (2022). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. Supporting Information for related publication. Available at: [Link]

  • NIST. Mass spectrum (electron ionization) for Cyclopropanecarbonitrile. NIST WebBook. Available at: [Link]

  • NIST. IR Spectrum for Cyclopropanecarbonitrile. NIST WebBook. Available at: [Link]

  • Pranaitytė, G., et al. (2023). Synthesis and chemical properties of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Open Readings 2023 Conference. Available at: [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00000847009. UCSD/CCMS - Spectrum Library. Available at: [Link]

  • Google Patents. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • Grybaitė, B., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available at: [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of cyclopropane. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

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  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. H-1 proton nmr spectrum of cyclopropane. Available at: [Link]

  • PubChem. 2-(4-Fluorophenyl)cyclopropanecarbonitrile. Available at: [Link]

  • PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. Available at: [Link]

  • SpectraBase. (2R,3S)-3-(4-Bromophenyl)-2-(4-chlorophenyl)cyclopropane-1,1,2-tricarbonitrile - Optional[Vapor Phase IR]. Available at: [Link]

  • ACS Publications. Metal-Ligand Cooperative Activation of Nitriles by a Ruthenium Complex with a De-Aromatized PNN Pincer - Supporting Information. Available at: [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

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Exploratory

Comprehensive Physicochemical and Solubility Profiling of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

Executive Summary 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS 1260760-60-8) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS 1260760-60-8) is a highly specialized fluorinated building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[]. The strategic incorporation of a 2,4-difluorophenyl moiety coupled with a sterically constrained cyclopropane ring imparts unique physicochemical properties to the molecule, notably high lipophilicity, metabolic resistance, and structural rigidity. For drug development professionals and synthetic chemists, understanding its thermodynamic solubility is critical for optimizing downstream synthetic workflows, purification processes, and early-stage formulation strategies[2].

This whitepaper provides an in-depth technical analysis of its solvation mechanics and outlines a self-validating experimental protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Solvation Mechanics

The solubility profile of any small molecule is fundamentally dictated by the energetic balance between its crystal lattice energy (solute-solute interactions) and its solvation energy (solute-solvent interactions). For 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, specific structural motifs drive a highly lipophilic character:

  • 2,4-Difluorophenyl Group: Fluorine substitution significantly alters the electron density of the aromatic ring. The high electronegativity of fluorine pulls electron density away from the ring, strengthening π−π stacking interactions in the solid state. This increases the lattice energy, thereby reducing aqueous solubility. Furthermore, the C-F bond is highly hydrophobic, driving up the partition coefficient (LogP)[3].

  • Cyclopropane Ring: This three-membered ring introduces significant bond angle strain (sp³ carbons forced into 60° angles). This rigidity restricts the molecule's conformational flexibility, which reduces the entropic penalty upon crystallization, further stabilizing the solid state and lowering solubility in highly polar media.

  • Nitrile (-CN) Group: The cyano group acts as a strong dipole and a weak hydrogen bond acceptor. While it cannot overcome the massive hydrophobic bulk to confer aqueous solubility, it facilitates excellent solvation in polar aprotic solvents via dipole-dipole interactions.

Table 1: Computed Physicochemical Properties and Solubility Matrix
Property / Solvent ClassValue / Empirical DescriptorMechanistic Rationale
Molecular Weight 179.17 g/mol Low MW facilitates rapid dissolution kinetics in thermodynamically compatible solvents[].
Estimated LogP ~2.5 - 3.0High lipophilicity driven by the difluorophenyl hydrophobic bulk[3].
Aqueous Media (pH 1.2 - 7.4) Practically Insoluble (< 10 µg/mL)Lack of ionizable groups (pKa) and dominance of hydrophobic surface area prevents water cavity formation[3].
Polar Aprotic (DMSO, DMF) Freely Soluble (> 100 mg/mL)Strong dipole-dipole interactions with the -CN group overcome lattice energy.
Halogenated (DCM, Chloroform) Freely Soluble (> 100 mg/mL)Favorable van der Waals and dispersion interactions with the fluorinated ring.
Alcohols (Methanol, Ethanol) Sparingly to Moderately SolubleThe limited hydrogen bonding capacity of the solute restricts extensive solvation in protic networks.

Experimental Protocol: Self-Validating Thermodynamic Solubility Measurement

Kinetic solubility assays (e.g., DMSO stock dilution into buffer) often generate supersaturated solutions that lead to false-positive solubility values due to the formation of amorphous precipitates or metastable liquid-liquid phase separation[4],[5]. To obtain rigorous, actionable data for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, a thermodynamic shake-flask protocol must be employed[6]. This method establishes a true equilibrium between the lowest-energy crystalline state and the solvated phase[4].

As a self-validating system, this protocol incorporates solid-state verification to ensure the measured solubility reflects the pure compound rather than a degraded artifact or a newly formed pseudopolymorph.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh an excess amount of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (e.g., 10 mg) into a series of borosilicate glass vials. Causality: The excess ensures the continuous presence of a solid phase at equilibrium, which is the strict thermodynamic definition of a saturated solution[7].

  • Media Addition: Dispense 1.0 mL of the target solvent (e.g., phosphate buffer pH 7.4, or an organic solvent mixture) into each vial.

  • Equilibration: Seal the vials and incubate on an orbital shaker at 800 rpm and a tightly controlled 37.0 ± 0.5 °C for 24 to 72 hours[4]. Causality: Extended incubation is critical. Short timeframes may only capture the rapid dissolution of higher-energy amorphous domains present on the crystal surface. 48-72 hours ensures complete polymorphic conversion to the most stable, lowest-solubility crystalline form[4],[6].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to avoid non-specific binding of the solute to the filter membrane (e.g., PTFE or Nylon), which would artificially lower the measured concentration[4].

  • Quantification: Carefully extract the clarified supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV or LC-MS/MS against a validated calibration curve[7].

  • Self-Validation (Solid-State Verification): Recover the residual solid from the centrifuge pellet, dry it gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This step closes the mass balance and proves that the compound did not chemically degrade or form a solvate/hydrate during the assay. If the XRPD pattern matches the input material, the solubility value is validated[4].

Workflow Visualization

SolubilityWorkflow N1 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile N2 Solvent Addition (Aqueous / Organic) N1->N2 N3 Thermodynamic Equilibration (24-72h, 37°C, Shake) N2->N3 Excess Solid N4 Phase Separation (Centrifugation) N3->N4 Equilibrium N5 Supernatant Analysis (HPLC-UV / LC-MS) N4->N5 Soluble Fraction N6 Solid-State Verification (XRPD / DSC) N4->N6 Residual Solid N7 Validated Solubility Profile N5->N7 N6->N7 Mass Balance

Thermodynamic solubility workflow: Equilibration, separation, and self-validating LC-MS analysis.

Implications for Drug Development & Synthesis

In the context of pharmaceutical development, the poor aqueous solubility of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile dictates its handling during synthesis. Reactions utilizing this building block (such as nitrile reductions to primary amines or Grignard additions) must be conducted in anhydrous, polar aprotic, or ethereal solvents (e.g., THF, MeTHF) to ensure complete dissolution and uniform reaction kinetics.

If the structural motifs of this compound are retained in the final API, formulation scientists must anticipate a low-solubility profile characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds[4]. This will likely require enabling technologies such as amorphous solid dispersions (ASDs), nano-milling, or lipid-based formulations to overcome the dissolution rate-limited absorption and achieve target oral bioavailability[2].

References

  • Title: CAS 1260760-60-8 1-(2,4-Difluorophenyl)
  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor Instruments URL
  • Title: Will we ever be able to accurately predict solubility?
  • Title: An In-depth Technical Guide on the Solubility and Stability of 2-Mpmdq Source: BenchChem URL
  • Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI URL
  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: Barnes & Noble / Alex Avdeef URL

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Foundational

An In-Depth Technical Guide to the Discovery of Novel Difluorophenyl Cyclopropane Derivatives

Abstract The confluence of fluorine chemistry and strained-ring systems has yielded pharmacophores of exceptional value in modern drug discovery. Among these, the difluorophenyl cyclopropane motif has emerged as a corner...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of fluorine chemistry and strained-ring systems has yielded pharmacophores of exceptional value in modern drug discovery. Among these, the difluorophenyl cyclopropane motif has emerged as a cornerstone in the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthesis, rationale, and application of novel difluorophenyl cyclopropane derivatives. We will dissect the strategic considerations behind their design, detail robust synthetic methodologies, and contextualize their utility through prominent examples, offering researchers and drug development professionals a comprehensive technical resource grounded in field-proven insights.

The Strategic Imperative: Why Difluorophenyl Cyclopropane?

The decision to incorporate a specific structural motif into a drug candidate is a multifactorial process driven by the pursuit of optimized physicochemical and pharmacological properties. The difluorophenyl cyclopropane scaffold is a privileged structure precisely because it simultaneously addresses several key challenges in medicinal chemistry.

  • The Power of Fluorine: The introduction of fluorine atoms into a molecule can profoundly alter its properties.[1][2] The high electronegativity of fluorine can modulate the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets.[1][2] The difluoro- substitution pattern, in particular, offers a specific electronic signature that has proven highly effective.

  • The Conformational Rigidity of Cyclopropane: The cyclopropane ring is a small, rigid scaffold that constrains the conformation of appended substituents. This pre-organization can lead to a significant increase in binding potency by reducing the entropic penalty of binding to a biological target.[3] Furthermore, its unique, strained C-C bonds are more resistant to metabolic degradation compared to open-chain alkyl linkers, thereby improving a drug's pharmacokinetic profile.[3][4]

The combination of these features makes the difluorophenyl cyclopropane unit a powerful tool for creating novel chemical entities with enhanced potency, selectivity, and metabolic stability.[5] A prime example of its success is the antiplatelet agent Ticagrelor, where a trans-2-(3,4-difluorophenyl)cyclopropylamine core is essential for its activity as a P2Y12 receptor antagonist.[5][6]

Core Synthetic Strategies and Methodologies

The synthesis of difluorophenyl cyclopropane derivatives, particularly with stereochemical control, is a critical challenge. Several robust strategies have been developed, often starting from commercially available difluorinated aromatic compounds.

Strategy A: Cyclopropanation of a Difluorophenyl-Substituted Alkene

A prevalent and highly effective method involves the initial synthesis of a difluorophenyl-substituted alkene, followed by a cyclopropanation reaction. This approach offers a convergent and flexible route to the desired scaffold.

G cluster_0 Alkene Synthesis cluster_1 Cyclopropanation start 3,4-Difluorobenzaldehyde wittig Wittig Reaction (e.g., Ph3P=CHCO2Et) start->wittig Step 1 alkene (E)-3-(3,4-Difluorophenyl)acrylate wittig->alkene corey Corey-Chaykovsky Reaction (Trimethylsulfoxonium Iodide) alkene->corey Step 2 product trans-2-(3,4-Difluorophenyl) cyclopropanecarboxylate corey->product

Caption: General workflow for alkene synthesis followed by cyclopropanation.

This protocol is a representative example based on established literature procedures.[7][8][9]

Part 1: Synthesis of Ethyl (E)-3-(3,4-difluorophenyl)acrylate

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous toluene and sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the Horner-Wadsworth-Emmons reagent is observed.

  • Condensation: Re-cool the mixture to 0 °C. Add a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous toluene dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the aldehyde. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired acrylate.

Part 2: Synthesis of Ethyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate

  • Setup: In a separate flame-dried flask under Argon, prepare a solution of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO.

  • Ylide Formation: Add sodium hydride (1.5 eq, 60% dispersion) portion-wise at room temperature. Stir the resulting mixture for 1-2 hours until hydrogen evolution ceases and a homogenous solution is formed.

  • Cyclopropanation: Add a solution of the ethyl (E)-3-(3,4-difluorophenyl)acrylate (1.0 eq) from Part 1 in DMSO dropwise to the ylide solution.

  • Reaction & Quench: Stir the reaction at room temperature overnight. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Workup: Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. The trans isomer is typically the major product due to thermodynamic stability.

Causality Behind Choices:

  • Horner-Wadsworth-Emmons vs. Wittig: The HWE reaction is chosen over a standard Wittig reaction as it typically favors the formation of the (E)-alkene, which is crucial for the stereochemistry of the final product.

  • Corey-Chaykovsky Reagent: Trimethylsulfoxonium iodide is used for the cyclopropanation of α,β-unsaturated esters because it selectively performs 1,4-conjugate addition followed by ring closure, yielding the cyclopropane, rather than epoxidation at the double bond.[10]

Strategy B: Asymmetric Synthesis via Chiral Auxiliaries

For pharmaceutical applications, obtaining a single enantiomer is paramount. One robust method involves the use of a chiral auxiliary to direct a diastereoselective cyclopropanation.

G cinnamic 3,4-Difluorocinnamic Acid auxiliary Attach Chiral Auxiliary (e.g., Oppolzer's Sultam) cinnamic->auxiliary chiral_alkene Chiral Acrylamide auxiliary->chiral_alkene diastereo_cyclo Diastereoselective Cyclopropanation chiral_alkene->diastereo_cyclo diastereomers Separable Diastereomers diastereo_cyclo->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage Purification enantio_acid Enantiopure Carboxylic Acid cleavage->enantio_acid

Caption: Asymmetric synthesis using a removable chiral auxiliary.

This approach, described in the literature, utilizes Oppolzer's sultam as a chiral auxiliary to direct the stereochemistry of the cyclopropanation.[9][11]

  • Amide Formation: Couple 3,4-difluorocinnamic acid with Oppolzer's sultam to form a chiral N-enoyl sultam.

  • Diastereoselective Cyclopropanation: React the chiral substrate with a cyclopropanating agent. The bulky sultam auxiliary sterically shields one face of the double bond, forcing the incoming reagent to add to the opposite face, thus creating one diastereomer in excess.

  • Purification: The resulting diastereomers can often be separated using standard chromatography or crystallization.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved (e.g., via hydrolysis with LiOH) to yield the enantiomerically enriched cyclopropanecarboxylic acid, which can be advanced to other derivatives.[11]

Trustworthiness of the Protocol: This method is self-validating. The diastereomeric ratio can be precisely measured by ¹H NMR or HPLC, confirming the efficacy of the chiral auxiliary. The enantiomeric excess (e.e.) of the final product after cleavage can also be determined by chiral HPLC, validating the entire sequence.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of any novel derivative.

Analytical Technique Purpose Expected Observations for a 2-(3,4-difluorophenyl)cyclopropane Derivative
¹H NMR Structural elucidation and diastereomeric ratio assessment.Complex multiplets in the 1.0-3.0 ppm region corresponding to the non-equivalent cyclopropyl protons. Aromatic protons appear in the 6.9-7.5 ppm region with characteristic splitting patterns due to H-F coupling.
¹³C NMR Carbon skeleton confirmation.Signals for the cyclopropyl carbons in the highly shielded region (10-30 ppm). Aromatic carbons will show splitting due to C-F coupling (large ¹JCF and smaller ²JCF, ³JCF).
¹⁹F NMR Confirmation of fluorine presence and environment.Two distinct resonances for the two non-equivalent fluorine atoms on the phenyl ring, often appearing as doublets of doublets.
Mass Spectrometry (MS) Molecular weight confirmation.A clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
Chiral HPLC Enantiomeric excess (e.e.) determination.For chiral compounds, separation of enantiomers into two distinct peaks on a chiral stationary phase, allowing for the calculation of the e.e.

Biological Context and Future Directions

The primary driver for the synthesis of these derivatives has been their application as key intermediates in pharmaceuticals.[12] As demonstrated by Ticagrelor, the 2-(3,4-difluorophenyl)cyclopropylamine moiety is a highly effective pharmacophore for P2Y12 antagonism.[6]

However, the utility of this scaffold is not limited to a single target. Researchers have explored its incorporation into agonists for serotonin receptors and other CNS-active agents.[13][14] The unique combination of rigidity and tailored electronics makes it an attractive building block for library synthesis and lead optimization campaigns across various therapeutic areas.

Future research in this area will likely focus on:

  • Novel Catalysis: Developing more efficient and highly enantioselective catalytic methods for cyclopropanation, potentially using engineered enzymes or novel transition metal catalysts, to avoid the use of stoichiometric chiral auxiliaries.[15][16][17]

  • Scaffold Diversification: Exploring different substitution patterns on the phenyl ring and the cyclopropane ring to modulate biological activity and physicochemical properties.

  • New Applications: Systematically screening difluorophenyl cyclopropane-containing libraries against a wide range of biological targets to uncover new therapeutic applications.

By understanding the fundamental synthesis and the strategic rationale behind their design, researchers can continue to leverage the power of difluorophenyl cyclopropane derivatives to create the next generation of innovative medicines.

References

  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Fedoryński, M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Hernandez, K. E., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

  • Strategies for the construction of 1,1‐difluorocyclopropane derivatives. ResearchGate. [Link]

  • Substrate scope for the stereoselective synthesis of cyclopropane-fused N-heterocycles. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2020). Studies on selectively fluorinated cycloalkanes. University of St Andrews Research Portal. [Link]

  • Bajaj, P., et al. (2018). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. ACS Catalysis. [Link]

  • Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]

  • Cokoja, M., et al. (2023). Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs. Chemical Science. [Link]

  • Khunt, R. C., et al. (2016). Synthesis and Biological Significance of Fluorinated Cyclopropanecarbohydrazide based Benzylidene Derivatives. Chemistry & Biology Interface. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Preprints.org. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]

  • Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]

  • Petrov, V. A., & Swearingen, S. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

Application Note: via Phase-Transfer Catalysis Executive Summary 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS 1260760-60-8) is a highly-fluorinated, sterically constrained building block utilized extensively in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: via Phase-Transfer Catalysis

Executive Summary

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS 1260760-60-8) is a highly-fluorinated, sterically constrained building block utilized extensively in the drug development pipeline, particularly for synthesizing complex pyrazoles, primary cyclopropylamines, and targeted kinase inhibitors[1]. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis. The methodology leverages the double alkylation of 2,4-difluorophenylacetonitrile with 1,2-dibromoethane under liquid-liquid phase-transfer catalysis (PTC) conditions, circumventing the need for hazardous anhydrous bases like sodium hydride.

Mechanistic Rationale & Causality

The synthesis relies on a tandem intermolecular alkylation followed by an intramolecular ring closure. Understanding the physical organic chemistry behind this transformation is critical for successful scale-up.

  • Why Phase-Transfer Catalysis (PTC)? The reaction requires a strong base to deprotonate the weakly acidic α -protons of the arylacetonitrile. While 50% aqueous NaOH is an excellent, scalable base, it is completely immiscible with the organic phase. A quaternary ammonium salt, such as benzyltriethylammonium chloride (TEBAC), is employed as a phase-transfer catalyst. TEBAC shuttles the hydroxide ion across the aqueous-organic interfacial boundary, enabling the deprotonation to occur rapidly in a biphasic system[2].

  • The Thorpe-Ingold (Gem-Disubstitution) Effect: The initial step is the intermolecular SN​2 displacement of one bromide from 1,2-dibromoethane by the nitrile carbanion. The resulting mono-alkylated intermediate is transient. The attachment of the strongly electron-withdrawing bromoethyl group increases the acidity of the remaining α -proton. Consequently, the second deprotonation is kinetically faster than the first. Driven by favorable entropy and the gem-disubstitution effect, the molecule undergoes a rapid intramolecular SN​2 cyclization to form the strained cyclopropane ring, preventing the accumulation of acyclic byproducts[1].

Process Visualization

PTC_Mechanism A 2,4-Difluorophenylacetonitrile + 1,2-Dibromoethane B TEBAC Catalyst (Phase Boundary) A->B D Interfacial Deprotonation (Carbanion Formation) B->D OH- Transfer C 50% aq. NaOH (Aqueous Phase) C->B E Intermolecular Alkylation (Mono-bromo Intermediate) D->E SN2 Attack F Intramolecular Cyclization (Thorpe-Ingold Effect) E->F Fast 2nd Deprotonation G 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile F->G Ring Closure (-NaBr)

Mechanistic workflow of phase-transfer catalyzed arylacetonitrile cyclopropanation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 100 mmol scale reaction.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (100 mmol scale)Functional Role
2,4-Difluorophenylacetonitrile 153.131.015.31 gStarting Material
1,2-Dibromoethane 187.861.528.18 g (12.9 mL)Bis-electrophile
TEBAC 227.770.020.46 gPhase-Transfer Catalyst
Sodium Hydroxide (50% w/w aq.) 40.006.048.00 g (31.5 mL)Base
Methyl tert-butyl ether (MTBE) 88.15N/A100 mLExtraction Solvent

Experimental Protocol (Self-Validating Workflow)

Step 1: Biphasic System Assembly

  • To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, an internal thermometer, and a reflux condenser, add 2,4-difluorophenylacetonitrile (15.31 g, 100 mmol), 1,2-dibromoethane (28.18 g, 150 mmol), and TEBAC (0.46 g, 2.0 mmol)[2].

  • Causality Check: Mechanical stirring is strictly required. Magnetic stirring is insufficient for creating the high interfacial surface area necessary for efficient liquid-liquid PTC, which can lead to stalled reactions or localized superheating.

Step 2: Base Addition & Exotherm Control

  • Begin vigorous mechanical stirring (e.g., 600–800 rpm).

  • Add the 50% aqueous NaOH (48.00 g, 600 mmol) dropwise over 30 minutes via an addition funnel.

  • Causality Check: The deprotonation and subsequent alkylation are highly exothermic. Maintain the internal temperature between 45°C and 50°C using an external water bath. Allowing the temperature to exceed 60°C promotes the unwanted hydrolysis of the nitrile group to the corresponding primary amide or carboxylic acid[3].

Step 3: Reaction Maturation & Monitoring

  • Once the addition is complete, heat the biphasic mixture to 50°C for 4 to 6 hours.

  • Validation: Monitor the organic phase via GC-MS or TLC (Hexanes:EtOAc 9:1). The reaction is deemed complete when the starting 2,4-difluorophenylacetonitrile peak constitutes <1% of the total area. The visual indicator of progress is the heavy precipitation of sodium bromide (NaBr) salts in the aqueous layer.

Step 4: Quenching & Phase Separation

  • Cool the reaction mixture to room temperature (20–25°C).

  • Quench by adding 100 mL of cold distilled water to dissolve the precipitated NaBr salts.

  • Add 100 mL of MTBE to dilute the organic phase. Transfer the mixture to a separatory funnel, allow the layers to settle, and collect the upper organic layer.

Step 5: Washing & Drying

  • Wash the organic layer with 1M HCl (50 mL) to neutralize any residual base, followed by saturated aqueous NaCl (brine, 50 mL).

  • Validation: Ensure the pH of the aqueous wash is neutral (pH ~7) before proceeding.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The crude 1-(2,4-difluorophenyl)cyclopropanecarbonitrile can be purified via short-path vacuum distillation or silica gel flash chromatography to yield a pure, colorless to pale-yellow oil.

Sources

Application

Application Note: Scalable Synthesis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Introduction & Strategic Rationale 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly valued structural motif in modern drug discovery, frequently utilized as a rigidified, metabolically stabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly valued structural motif in modern drug discovery, frequently utilized as a rigidified, metabolically stable precursor for advanced therapeutics, including RORγt modulators targeting autoimmune diseases 1.

Historically, the cyclopropanation of arylacetonitriles relied on hazardous, pyrophoric bases such as sodium hydride (NaH) in anhydrous, polar aprotic solvents (e.g., DMF or THF) 2. While effective at the bench scale, this approach presents severe thermal hazards and poor Process Mass Intensity (PMI) upon scale-up.

Mechanistic Causality of Experimental Choices
  • Base Selection (50% w/w NaOH): The use of highly concentrated aqueous NaOH is a strict thermodynamic requirement, not merely a stoichiometric one. At 50% concentration, the water activity is drastically reduced. This strips the hydration shell from the hydroxide ion, creating a "naked," highly reactive base capable of deprotonating the benzylic carbon (pKa ~15) at the liquid-liquid interface 3.

  • Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) acts as an interfacial shuttle. The lipophilic TBA⁺ cation pairs with the generated carbanion, pulling it into the organic phase to react with the lipophilic bis-electrophile (1,2-dibromoethane).

  • Electrophile Dosing: 1,2-Dibromoethane is used in slight excess (1.2–1.5 eq) and the nitrile is added dropwise or kept at a low steady-state concentration relative to the electrophile. This causality prevents the dimerization of the nitrile (forming a glutarodinitrile byproduct) 4.

Reaction Pathway & Logical Workflow

G A 2,4-Difluorophenylacetonitrile (Organic Phase) B Interfacial Deprotonation (50% NaOH / TBAB) A->B C Benzylic Carbanion (Ion Pair with TBA+) B->C - H2O D Intermolecular SN2 (+ 1,2-Dibromoethane) C->D E Mono-alkylated Intermediate D->E - Br⁻ F Intramolecular SN2 (Ring Closure) E->F Base / PTC G 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile F->G - Br⁻

Logical sequence of the Makosza phase-transfer catalyzed cyclopropanation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure empirical verification at critical process nodes.

Scale: 100 mmol (Bench-to-Kilo scalable) Reagents:

  • 2,4-Difluorophenylacetonitrile: 15.3 g (100 mmol)

  • 1,2-Dibromoethane: 22.5 g (120 mmol, 1.2 eq)

  • Tetrabutylammonium bromide (TBAB): 1.61 g (5 mmol, 0.05 eq)

  • Sodium Hydroxide (50% w/w aqueous): 40 mL (Excess)

  • Toluene (Solvent): 50 mL

Step-by-Step Methodology

Step 1: Biphasic System Assembly

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple. Note: Mechanical stirring is mandatory; magnetic stirring fails to create the necessary interfacial surface area for PTC.

  • Charge the flask with 2,4-difluorophenylacetonitrile (15.3 g), 1,2-dibromoethane (22.5 g), toluene (50 mL), and TBAB (1.61 g).

  • Initiate mechanical stirring at 400 RPM to ensure a homogenous organic phase.

Step 2: Base Addition & Thermal Activation 4. Cool the mixture to 10 °C using an ice-water bath. 5. Add 40 mL of 50% w/w aqueous NaOH dropwise over 20 minutes. Causality: The initial deprotonation is mildly exothermic. Controlled addition prevents localized heating and minimizes base-catalyzed hydrolysis of the nitrile. 6. Remove the ice bath and gradually heat the biphasic mixture to an internal temperature of 55 °C .

Step 3: Intramolecular Cyclization 7. Maintain vigorous stirring (600 RPM) at 55 °C for 4 to 6 hours. The first alkylation is rapid; the 55 °C temperature is specifically required to overcome the entropic barrier of the second, intramolecular SN2 displacement (ring closure).

Step 4: In-Process Control (IPC) Validation 8. Self-Validation Checkpoint: Halt agitation for 2 minutes to allow phase separation. Extract 50 µL from the upper organic layer, dilute in 1 mL of HPLC-grade acetonitrile, and analyze via RP-HPLC (C18 column, 60:40 MeCN:H2O, 210 nm).

  • Expected Result: Starting material (RT ~4.2 min) should be <1.0% relative to the product peak (RT ~5.8 min).

  • Corrective Action: If the mono-alkylated intermediate (RT ~5.1 min) persists >2%, extend heating at 55 °C for 1 hour. Do not exceed 65 °C.

Step 5: Workup and Isolation 9. Cool the reaction to room temperature. Dilute with 100 mL of cold distilled water to dissolve precipitated NaBr salts. 10. Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with Toluene (2 × 30 mL). 11. Wash the combined organic layers with 1M HCl (50 mL) to neutralize residual base, followed by saturated brine (50 mL). 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil. 13. Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes:Ethyl Acetate 9:1) to afford pure 1-(2,4-difluorophenyl)cyclopropanecarbonitrile.

Quantitative Data & Process Optimization

The following data summarizes the empirical boundaries of the reaction, validating the specific parameters chosen in the protocol.

Table 1: Impact of Reaction Parameters on Yield and Purity

EntryBase ConcentrationCatalyst (mol%)Temp (°C)Conversion (%)Isolated Yield (%)Purity (HPLC %)
120% NaOHTBAB (5%)55453892.0
250% NaOHNone55<10N/AN/A
350% NaOHTBAB (5%)2560 (stalled)4585.5 (mono-Br)
4 50% NaOH TBAB (5%) 55 >99 88 98.5
550% NaOHTBAB (5%)80>996570.2 (hydrolysis)

Table 2: Diagnostic Troubleshooting Guide

ObservationCausality / Root CauseCorrective Action
Reaction stalls at ~50% conversion Inadequate interfacial surface area due to poor agitation.Switch from magnetic to mechanical stirring; increase RPM to >500.
High levels of mono-alkylated intermediate Temperature too low to overcome activation energy of ring closure.Ensure internal temperature is strictly maintained at 55 °C.
Formation of highly polar baseline impurities (TLC) Base-catalyzed hydrolysis of the nitrile to amide/carboxylic acid.Lower reaction temperature; ensure NaOH is not added while the mixture is hot.
Significant dimer formation Nitrile concentration too high relative to the bis-electrophile.Ensure 1,2-dibromoethane is present in at least 1.2 eq excess.

References

  • Title: RORgammaT MODULATOR, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF Source: European Patent Office - EP 4273129 A1 URL
  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL
  • Title: 1-(p-Tolyl)
  • Title: Synthesis from Nitriles with Retention of the Cyano Group Source: Thieme-Connect URL

Sources

Method

Application Note: Nickel-Catalyzed Synthesis of Cyclopropanecarbonitriles via Favorskii-Type Rearrangement

Strategic Context in Drug Discovery Cyclopropanecarbonitriles are highly prized structural motifs in medicinal chemistry, offering unique conformational restriction, enhanced metabolic stability, and critical vector alig...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

Cyclopropanecarbonitriles are highly prized structural motifs in medicinal chemistry, offering unique conformational restriction, enhanced metabolic stability, and critical vector alignment for pharmacophore binding. They serve as essential building blocks for blockbuster therapeutics, including the antiviral nirmatrelvir and the antidepressant levomilnacipran.

Mechanistic Rationale & Causality

To successfully implement this protocol, one must understand the precise roles of the catalytic system components. The transformation relies on a delicate interplay between the nickel catalyst, the bidentate ligand, and a strong non-nucleophilic base.

  • The Base (LiHMDS): Lithium hexamethyldisilazide serves a dual function. First, it facilitates the initial activation of the nickel catalyst. Second, and most importantly, it is strong enough to deprotonate the α-hydrogen of the transient alkylnickel(II) intermediate, driving the formation of the critical nickelacyclobutane species[3][4].

  • Regioselectivity: The reductive elimination of the nickelacyclobutane intermediate occurs selectively via C–C bond cleavage at the sterically less hindered side, ensuring predictable and complementary reactivity compared to traditional strain-release methods[3][4].

G A Cyclobutanone Oxime Ester B Alkylnickel(II) Intermediate A->B Ni(0) / dtbbpy Oxidative Addition C Nickelacyclobutane Intermediate B->C LiHMDS Deprotonation D Cyclopropanecarbonitrile (Product) C->D Reductive Elimination

Ni-catalyzed Favorskii-type rearrangement pathway to cyclopropanecarbonitriles.

Reaction Optimization & Quantitative Data

Parameter VariationYield (%)Mechanistic Consequence / Causality
Standard Conditions (NiCl₂·glyme, dtbbpy, LiHMDS, DMF)90% Optimal stabilization of ionic intermediates; complete α-H deprotonation.
Omission of Ni Catalyst0 - 80%For 2-alkyl substrates, yield is 0%. For 2-aryl substrates, background base-mediated reaction occurs, but Ni improves yield and consistency.
Substitution with Weak Base (e.g., K₂CO₃)TraceBase is insufficiently strong to deprotonate the α-hydrogen of the alkylnickel intermediate, stalling the catalytic cycle.
Omission of dtbbpy Ligand< 20%Lack of steric/electronic stabilization leads to rapid catalyst decomposition and off-target radical quenching.

Self-Validating Experimental Protocol

Target Synthesis: 1-(4-sec-Butylphenyl)cyclopropanecarbonitrile[6] Scale: 0.2 mmol

Materials Required
  • Substrate: 1-(4-sec-Butylphenyl)cyclobutanone oxime ester (0.2 mmol)

  • Catalyst: NiCl₂·glyme (4 mg, 0.02 mmol, 10 mol%)

  • Ligand: dtbbpy (5 mg, 0.02 mmol, 10 mol%)

  • Base: LiHMDS (1.0 M solution in THF, 0.4 mL, 0.4 mmol, 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 mL)

Step-by-Step Methodology
  • Glovebox Assembly: Transfer the reaction to an inert atmosphere (argon or nitrogen-filled glovebox). To a dry 4 mL screw-capped vial, add the cyclobutanone oxime ester (0.2 mmol), NiCl₂·glyme (4 mg), and dtbbpy (5 mg)[6].

  • Solvation & Pre-complexation: Add 0.2 mL of anhydrous DMF to the vial. Stir the deep-colored mixture at room temperature (20–25 °C) for exactly 15 minutes. Causality: This pre-stirring period is critical to allow the complete complexation of the Ni(II) precatalyst with the dtbbpy ligand before the introduction of the strong base[6].

  • Base Introduction: Slowly add the 1.0 M LiHMDS solution in THF (0.4 mL) dropwise to the stirring mixture[6].

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and allow the reaction to stir vigorously at room temperature for 12 hours[6].

  • Quench & Extraction: Carefully open the vial and quench the reaction by adding 1.0 mL of 1 N saturated aqueous NH₄Cl. Dilute the mixture with 3 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with an additional 2 × 3 mL of EtOAc[6].

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[6].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the product as a yellow oil (Yield: ~35.85 mg, 90%)[6].

System Validation & Quality Control (QC)

To ensure the protocol has functioned as a self-validating system, perform ¹H NMR (400 MHz, CDCl₃) on the isolated product. The successful ring contraction is definitively confirmed by the disappearance of the cyclobutane methylene signals and the emergence of highly shielded cyclopropane protons.

  • Diagnostic NMR Shifts: Look for the characteristic cyclopropane multiplets at δ 1.72–1.66 (m, 2H) and δ 1.41–1.34 (m, 2H) [6]. The presence of these upfield signals confirms the successful Favorskii-type reorganization of the carbon framework.

Sources

Application

Derivatization of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Comprehensive Guide to Nitrile Group Transformations

Executive Summary & Mechanistic Insights 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly valuable synthetic intermediate in modern drug discovery, frequently utilized in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly valuable synthetic intermediate in modern drug discovery, frequently utilized in the development of triazole antifungals and central nervous system (CNS) therapeutics[]. The molecule features a unique topological and electronic profile: a highly strained cyclopropane ring (contributing ~28 kcal/mol of ring strain) directly bonded to a strongly electron-withdrawing 2,4-difluorophenyl moiety and a cyano (-CN) group[2].

As a Senior Application Scientist, it is critical to understand the chemical causality governing this molecule's reactivity:

  • Electrophilic Activation: The inductive electron-withdrawing effect of the 2,4-difluorophenyl group significantly increases the electrophilicity of the adjacent nitrile carbon. This facilitates nucleophilic attack by hydrides, hydroxides, and organometallic reagents.

  • Steric Hindrance: The rigid cyclopropane ring introduces steric bulk around the nitrile group. Consequently, reactions such as hydrolysis require harsh conditions (e.g., high-boiling solvents and prolonged reflux) to achieve full conversion[2].

  • Ring Stability: Despite the inherent ring strain, the cyclopropane moiety remains remarkably stable to both strong hydride donors (like LiAlH₄) and basic/acidic hydrolysis conditions, provided radical initiators or extreme thermal cracking conditions are avoided[2],.

This guide details three self-validating derivatization pathways for the nitrile group: reduction to a primary amine, hydrolysis to a carboxylic acid, and Grignard addition to a ketone.

Workflow Visualization

G cluster_0 cluster_1 A 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile CAS: 1260760-60-8 B Reduction (LiAlH4, THF) A->B Hydride Transfer C Hydrolysis (KOH, Reflux) A->C Nucleophilic Addition of OH- D Grignard Addition (RMgX, THF) A->D Nucleophilic Addition of R- E Primary Amine (-CH2NH2) B->E Fieser Workup F Carboxylic Acid (-COOH) C->F Acidic Quench (pH 2) G Ketone (-C(=O)R) D->G Acidic Imine Hydrolysis

Divergent derivatization pathways of the nitrile group.

Quantitative Data & Analytical Markers

To ensure a self-validating workflow, reaction progress and product formation must be monitored using orthogonal analytical techniques. The table below summarizes the expected quantitative outcomes and diagnostic Infrared (IR) spectroscopy markers for each derivatization pathway.

Derivatization PathwayTarget Functional GroupReagents & ConditionsTypical YieldKey IR Diagnostic Band (cm⁻¹)
Starting Material Nitrile (-CN)N/AN/A~2230 (Sharp C≡N stretch)
Pathway A: Reduction Primary Amine (-CH₂NH₂)LiAlH₄, THF, 0 °C to RT75–85%~3300–3400 (Broad N-H stretch)
Pathway B: Hydrolysis Carboxylic Acid (-COOH)KOH, Ethylene Glycol, 120 °C80–90%~1700 (C=O), 2500–3300 (O-H)
Pathway C: Grignard Ketone (-C(=O)R)RMgX, THF, Reflux; then H₃O⁺65–75%~1680–1710 (Strong C=O stretch)

Detailed Experimental Protocols

Protocol A: Reduction to (1-(2,4-Difluorophenyl)cyclopropyl)methanamine

Causality & Design: Lithium Aluminum Hydride (LiAlH₄) is a powerful hydride donor capable of fully reducing the nitrile to a primary amine,[3]. The critical failure point in this reaction is the workup. Cyclopropylmethanamines readily coordinate with gelatinous aluminum salts, leading to severe emulsion issues and yield loss. To circumvent this, the protocol employs the Fieser Workup , a highly reliable stoichiometric quenching method that produces granular, easily filterable aluminum salts.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add LiAlH₄ (2.0 equiv, ~15.2 mmol, 0.58 g) and suspend in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 1-(2,4-difluorophenyl)cyclopropanecarbonitrile (1.0 equiv, 7.6 mmol, 1.36 g) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (65 °C) for 3 hours to ensure complete reduction. Monitor by TLC (consumption of the UV-active starting material).

  • Fieser Workup: Cool the reaction mixture to 0 °C. Dilute with Et₂O (50 mL). Vigorously stir and sequentially add:

    • 0.58 mL of distilled H₂O (dropwise, caution: gas evolution).

    • 0.58 mL of 15% aqueous NaOH solution.

    • 1.74 mL of distilled H₂O.

  • Isolation: Stir the mixture for 15 minutes until the aluminum salts precipitate as a white, granular solid. Add anhydrous MgSO₄, filter the mixture through a pad of Celite, and wash the filter cake thoroughly with EtOAc (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via acid-base extraction or silica gel chromatography (DCM/MeOH/NH₄OH) if analytical purity is required.

Protocol B: Hydrolysis to 1-(2,4-Difluorophenyl)cyclopropanecarboxylic Acid

Causality & Design: The steric crowding of the cyclopropane ring slows down the nucleophilic attack of water/hydroxide on the nitrile carbon[2]. Standard aqueous NaOH reflux is often insufficient. By utilizing ethylene glycol as a high-boiling solvent, the reaction temperature can be elevated to 120 °C, driving the intermediate amide to fully hydrolyze into the carboxylate salt. A subsequent acidic quench protonates the salt, allowing for organic extraction.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(2,4-difluorophenyl)cyclopropanecarbonitrile (1.0 equiv, 5.0 mmol, 0.90 g) in ethylene glycol (20 mL).

  • Hydrolysis: Add Potassium Hydroxide (KOH) pellets (5.0 equiv, 25.0 mmol, 1.40 g). Attach a reflux condenser and heat the mixture to 120 °C using an oil bath. Stir vigorously for 12–16 hours.

  • Cooling & Washing: Cool the reaction mixture to room temperature and dilute with distilled H₂O (40 mL). Transfer to a separatory funnel and wash the aqueous layer with Et₂O (2 × 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic washes.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C in an ice bath. Carefully add concentrated HCl dropwise while stirring until the pH reaches ~2. The carboxylic acid will precipitate as a white solid or form a cloudy suspension.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol C: Grignard Addition to 1-(1-(2,4-Difluorophenyl)cyclopropyl)ethan-1-one

Causality & Design: Grignard reagents (RMgX) attack the electrophilic nitrile carbon to form a stable halomagnesium imine salt[4]. Unlike esters or ketones, this imine salt intermediate is resistant to further nucleophilic attack, preventing the formation of tertiary alcohols. The reaction must be carefully quenched with aqueous acid to hydrolyze the imine intermediate into the desired target ketone[4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck flask under nitrogen. Add 1-(2,4-difluorophenyl)cyclopropanecarbonitrile (1.0 equiv, 4.0 mmol, 0.72 g) and anhydrous THF (15 mL). Cool to 0 °C.

  • Grignard Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 equiv, 6.0 mmol, 2.0 mL) dropwise via syringe. The solution may change color as the imine salt forms.

  • Reaction: Allow the mixture to warm to room temperature, then heat to a gentle reflux (65 °C) for 6 hours.

  • Imine Hydrolysis (Critical Step): Cool the reaction mixture to 0 °C. Carefully quench the reaction by the dropwise addition of 2M aqueous HCl (15 mL). Note: This step is highly exothermic and is chemically required to hydrolyze the magnesium imine salt to the ketone. Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • Isolation: Transfer to a separatory funnel and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude ketone via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Boc Sciences. "CAS 1260760-60-8 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile". bocsci.com.
  • Wikipedia. "Cyclopropyl cyanide". wikipedia.org.
  • New Drug Approvals. "December 2016 - New Drug Approvals". newdrugapprovals.org.
  • Google Patents. "US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders". google.com.
  • Google Patents. "EP2231575A2 - Process for the preparation of pharmaceutical intermediates". google.com.

Sources

Method

Application Note: Ring-Opening Reactions of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoelectronic principles, mechanistic causality, and self-validating experimental protocols. Executive Summary & Ster...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereoelectronic principles, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Stereoelectronic Profile

The compound 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS 1260760-60-8) is a highly versatile, conformationally restricted building block extensively utilized in the synthesis of fluorinated γ -aminobutyric acid (GABA) analogs, substituted pyrrolidines, and complex active pharmaceutical ingredients (APIs).

The utility of this molecule stems from its unique stereoelectronic profile. The cyclopropane ring possesses significant inherent ring strain (~27.5 kcal/mol), which provides the primary thermodynamic driving force for ring-opening reactions . The geminal disubstitution at the C1 position creates a highly polarized system:

  • The Cyano Group (-CN): Acts as a strong π -acceptor, withdrawing electron density from the cyclopropane σ -bonds and lowering the LUMO energy.

  • The 2,4-Difluorophenyl Group: Exerts a strong inductive electron-withdrawing effect due to the fluorine atoms, while the aromatic ring can stabilize adjacent carbanions or radicals via resonance. The ortho-fluorine specifically introduces steric hindrance at the C1 position, directing incoming nucleophiles exclusively to the less hindered C2 or C3 methylenes.

Understanding these causal relationships allows chemists to precisely control the regioselectivity of ring-opening, favoring the cleavage of the C1-C2 (or C1-C3) bond to generate highly stabilized α -aryl nitrile intermediates .

Mechanistic Pathways for Ring-Opening

Depending on the reaction conditions, 1-(2,4-difluorophenyl)cyclopropanecarbonitrile can undergo ring-opening via three primary modalities: nucleophilic attack, reductive cleavage, or transition-metal catalyzed carbopalladation .

Nucleophilic Ring-Opening

Because the cyclopropane ring is heavily electron-deficient, it behaves as a pseudo-Michael acceptor. Nucleophiles (such as secondary amines, thiolates, or halides) attack the unhindered C2/C3 position. This triggers the heterolytic cleavage of the C1-C2 bond, shifting the electron pair onto C1 to form a highly stabilized planar carbanion, which is subsequently protonated during aqueous workup.

Mechanism A 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile B Nucleophilic Attack at C2/C3 A->B + Nu- C C1-C2 Bond Cleavage (Strain Release) B->C D Stabilized a-Aryl Nitrile Anion C->D Electron Shift to C1 E Protonation (Workup) D->E + H+ F g-Substituted Butanenitrile E->F

Nucleophilic ring-opening mechanism of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile.

Reductive Ring-Opening

Under catalytic hydrogenation conditions, the C1-C2 bond undergoes oxidative addition to the metal surface (e.g., Palladium) followed by reductive elimination. The regioselectivity is driven by the relief of ring strain and the formation of the thermodynamically favored straight-chain 2-(2,4-difluorophenyl)butanenitrile.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the primary ring-opening transformations of this substrate.

Reaction TypeReagents & CatalystTemp (°C)Time (h)RegioselectivityTypical Yield (%)
Nucleophilic (Amine) Morpholine, Mg(ClO4​)2​ (10 mol%)8518C2/C3 Attack (100%)75 - 82
Nucleophilic (Thiol) NaSMe, EtOH254C2/C3 Attack (100%)85 - 90
Reductive Cleavage H2​ (50 psi), 10% Pd/C, MeOH4512C1-C2 Cleavage (100%)88 - 94
Radical Cleavage SmI2​ , THF, HMPA254C1-C2 Cleavage (100%)65 - 70

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies incorporate specific checkpoints to ensure mechanistic fidelity and operational safety.

Protocol A: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

Objective: Synthesis of 4-(morpholin-4-yl)-2-(2,4-difluorophenyl)butanenitrile.

  • Substrate Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1-(2,4-difluorophenyl)cyclopropanecarbonitrile (10.0 mmol, 1.79 g) in anhydrous toluene (20 mL) under a nitrogen atmosphere.

  • Catalyst Activation: Add anhydrous Magnesium Perchlorate ( Mg(ClO4​)2​ , 1.0 mmol, 0.22 g).

    • Causality: The hard Lewis acid coordinates tightly to the nitrile nitrogen. This coordination withdraws electron density from the cyclopropane ring, significantly lowering its LUMO energy and pre-activating the C2/C3 positions for nucleophilic attack.

  • Nucleophile Addition: Add morpholine (30.0 mmol, 2.61 g) dropwise over 5 minutes.

  • Thermal Reaction: Heat the reaction mixture to 85 °C for 18 hours.

    • Validation Check 1: Monitor the reaction via HPLC (UV detection at 210 nm). The starting material peak should diminish to <2% area under the curve (AUC). If >5% remains, add an additional 0.5 mmol of Mg(ClO4​)2​ and stir for 2 hours.

  • Quenching & Workup: Cool the mixture to 0 °C and strictly quench with saturated aqueous NH4​Cl (20 mL).

    • Causality: The intermediate is a highly basic α -aryl nitrile anion. A mild acidic quench is mandatory to ensure rapid and complete protonation at C1 without risking the hydrolysis of the sensitive nitrile functional group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Ring-Opening via Catalytic Hydrogenation

Objective: Synthesis of 2-(2,4-difluorophenyl)butanenitrile.

Workflow Step1 Step 1: Substrate Preparation Dissolve in HPLC MeOH Step2 Step 2: Catalyst Addition Add 10% Pd/C under N2 Step1->Step2 Step3 Step 3: Hydrogenation 50 psi H2, 45°C, 12h Step2->Step3 Step4 Step 4: Filtration Filter through Celite Pad Step3->Step4 Step5 Step 5: Purification Vacuum Concentration Step4->Step5

Step-by-step workflow for the reductive ring-opening via catalytic hydrogenation.

  • Solvation: Dissolve the cyclopropanecarbonitrile substrate (10.0 mmol, 1.79 g) in HPLC-grade methanol (30 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Loading: Purge the vessel with Argon for 10 minutes. Carefully add 10 wt% Palladium on Carbon (Pd/C, 1.0 g).

    • Safety & Causality: Dry Pd/C is highly pyrophoric. Purging with Argon displaces oxygen, preventing solvent ignition upon catalyst addition.

  • Hydrogenation: Seal the vessel, purge with H2​ gas three times, and pressurize to 50 psi. Heat the internal mixture to 45 °C and stir vigorously (800 rpm) for 12 hours.

    • Causality: The C1-C2 bond is the most sterically accessible and electronically activated bond for oxidative addition by the Pd(0) catalyst. The 50 psi pressure ensures sufficient dissolved hydrogen to drive the reductive elimination step, preventing unwanted dimerization.

  • Filtration: Vent the hydrogen gas safely. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst.

    • Validation Check 2: The filtrate must be completely colorless. A grey tint indicates colloidal palladium breakthrough, requiring re-filtration through a finer frit.

  • Concentration: Evaporate the methanol under reduced pressure to yield the crude acyclic nitrile.

References

  • D'hooghe, M., Vervisch, K., & De Kimpe, N. (2007). Synthesis of 1-arylmethyl-2-(2-cyanoethyl)aziridines and their rearrangement into novel 2-(aminomethyl)cyclopropanecarbonitriles. The Journal of Organic Chemistry, 72(19), 7329-7332. URL:[Link]

  • Fleming, F. F., et al. (2014). Cyclic Metalated Nitriles: Stereoselective Cyclizations to cis- and trans-Hydrindanes, Decalins, and Bicyclo[4.3.0]undecanes. Chemical Reviews. URL:[Link]

  • Kamatani, A., & Overman, L. E. (2002). Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds. The Journal of Organic Chemistry, 68(2), 402-409. URL:[Link]

Application

Application Notes &amp; Protocols for the Biological Activity Screening of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile Derivatives

Abstract The 1-(2,4-difluorophenyl)cyclopropane scaffold is a privileged structure in modern medicinal chemistry, combining the metabolic stability and conformational rigidity conferred by the difluorophenyl and cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(2,4-difluorophenyl)cyclopropane scaffold is a privileged structure in modern medicinal chemistry, combining the metabolic stability and conformational rigidity conferred by the difluorophenyl and cyclopropane moieties, respectively.[1][2] Derivatives of this core structure represent a promising compound class for the discovery of novel therapeutics. This guide provides a comprehensive, tiered strategy for the systematic biological activity screening of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile derivatives. We outline a logical, field-proven workflow, beginning with foundational cytotoxicity profiling and branching into targeted screens for anticancer, antimicrobial, and specific enzyme-inhibiting activities. Furthermore, we detail essential, early-stage ADME/Tox assays, including Cytochrome P450 (CYP) and hERG inhibition, to identify candidates with the highest potential for further development. The protocols herein are designed to be self-validating and are supported by explanations of the scientific rationale behind each experimental choice, empowering researchers to make informed, data-driven decisions in the early phases of drug discovery.[3]

Introduction: The Rationale for a Tiered Screening Approach

The journey of a new chemical entity (NCE) from laboratory synthesis to a potential clinical candidate is characterized by high attrition rates.[3] A primary goal of early-stage discovery is to efficiently identify compounds with promising biological activity while simultaneously flagging those with undesirable properties, such as indiscriminate toxicity or a high potential for adverse drug-drug interactions.[4] A tiered or cascaded screening approach is the most logical and resource-efficient method to achieve this.[5]

This strategy, detailed below, begins with broad, cost-effective assays and progresses to more complex, specific, and resource-intensive investigations for only the most promising candidates. The 1-(2,4-difluorophenyl)cyclopropanecarbonitrile scaffold, with its unique stereochemical and electronic properties, may interact with a wide range of biological targets.[6][7] Therefore, our proposed cascade is designed to cast a wide net initially and then systematically narrow the focus based on emergent data.

Screening_Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity Identification cluster_2 Phase 3: Mechanism & Safety Profiling cluster_3 Phase 4: Candidate Selection Compound Compound Library (1-(2,4-Difluorophenyl)cyclopropanecarbonitrile Derivatives) Prep Compound Management (Solubilization, Plating) Compound->Prep Tier1 Tier 1: Cytotoxicity Profiling (MTT Assay vs. Cell Panel) Prep->Tier1 Anticancer Anticancer Hit (Selective Cytotoxicity) Tier1->Anticancer Selective Activity Antimicrobial Antimicrobial Hit (Low Cytotoxicity) Tier1->Antimicrobial Non-Toxic Profile Enzyme Enzyme Inhibitor Hit (Low Cytotoxicity) Tier1->Enzyme Non-Toxic Profile MoA Mechanism of Action (Apoptosis, Cell Cycle) Anticancer->MoA MIC Antimicrobial MIC Determination (Broth Microdilution) Antimicrobial->MIC Kinetics Enzyme Inhibition Kinetics (Ki Determination) Enzyme->Kinetics ADMETox Early ADME/Tox (CYP & hERG Inhibition) MoA->ADMETox MIC->ADMETox Kinetics->ADMETox Lead Lead Candidate for In Vivo Studies ADMETox->Lead

Figure 1: A tiered workflow for screening 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile derivatives.

Foundational Screening: Cytotoxicity Profiling

Scientific Rationale: The first essential step is to determine the concentration at which a compound affects cell viability. This provides two critical pieces of information: 1) a preliminary indication of potential anticancer activity if cytotoxicity is observed at low concentrations, and 2) the appropriate, non-toxic concentration range for subsequent non-cytotoxic assays (e.g., antimicrobial, enzyme inhibition).[8][9] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11]

Protocol 2.1: MTT Assay for General Cytotoxicity

This protocol is adapted from established methods.[10][12][13]

  • Cell Culture:

    • Maintain a panel of human cell lines. It is recommended to include at least one aggressive cancer line (e.g., MDA-MB-231 for breast cancer[14]), one non-cancerous line (e.g., human foreskin fibroblasts[14] or HEK293), and any other lines relevant to the intended therapeutic area.

    • Culture cells in the recommended medium with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin) in a humidified incubator at 37°C and 5% CO2.[5]

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer or automated cell counter).

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well, flat-bottom plate.[5][12] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Create a series of 2x final concentrations by serial dilution in culture medium. A typical 8-point, 3-fold dilution series starting from 200 µM (to yield a 100 µM final concentration) is a good starting point.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO, typically ≤0.5%) and "no-cell" blank wells (medium only).

  • Incubation and Assay Development:

    • Incubate the plates for 48 to 72 hours.

    • Add 10 µL of a 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[10]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently mix the contents of the wells.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired to reduce background.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

Summarize the cytotoxicity data in a clear, tabular format.

Compound IDDerivative StructureCancer Cell Line (IC50, µM)Normal Cell Line (IC50, µM)Selectivity Index (SI)
XYZ-001 R = H5.2>100>19.2
XYZ-002 R = 4-Cl25.1>100>4.0
Control Doxorubicin0.11.515.0
Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line

Tier 2 Screening: Identifying Specific Biological Activities

Based on the cytotoxicity profile, compounds can be channeled into more specific assays.

Antimicrobial Activity Screening

Scientific Rationale: For compounds exhibiting low cytotoxicity (e.g., IC50 > 50 µM), antimicrobial activity is a valuable avenue to explore. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Protocol 3.1.1: Broth Microdilution for MIC Determination

This protocol follows guidelines for antimicrobial susceptibility testing.[15]

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plating:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth, typically ranging from 128 µg/mL to 0.25 µg/mL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be used to aid visualization.[15]

Primary Enzyme Inhibition Screening

Scientific Rationale: The rigid cyclopropane scaffold makes these derivatives ideal candidates for enzyme inhibitors, which constitute a large class of therapeutic drugs.[17][18][19] A primary screen against a key enzyme class (e.g., a protein kinase, protease, or phosphatase) can rapidly identify potent hits for further investigation.

Protocol 3.2.1: General Kinase Inhibition Assay (Fluorescence-Based)
  • Assay Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., HEPES buffer containing MgCl2, Brij-35, and DTT).

    • Dilute the target kinase enzyme and its specific peptide substrate to 2x the final concentration in the assay buffer.

    • Prepare a 2x concentration of ATP in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of test compound dilutions (in DMSO, then diluted in buffer) to a 384-well plate.

    • Add 10 µL of the 2x kinase/substrate mix.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value for active compounds.

Tier 3: Mechanism of Action & Safety Profiling

For compounds demonstrating significant activity in Tier 2 screens, the next logical step is to investigate their mechanism of action (MoA) and perform early safety assessments.[3][20][21]

Elucidating the Mechanism of Anticancer Activity

Scientific Rationale: If a compound is selectively cytotoxic to cancer cells, it is crucial to understand how it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[5][22] Flow cytometry-based assays are powerful tools for these investigations.

Apoptosis_Assay Live Live Cell Plasma Membrane Intact Phosphatidylserine (PS) Internal Early Early Apoptosis Annexin V Binds External PS Live->Early Apoptotic Stimulus Result {Flow Cytometry Quadrants|Annexin V- / PI- (Live) Annexin V+ / PI- (Early Apoptotic) Annexin V+ / PI+ (Late Apoptotic) } Late Late Apoptosis / Necrosis Annexin V Binds PS PI Enters Permeable Membrane Early->Late Loss of Membrane Integrity

Figure 2: Principle of Annexin V/PI staining for apoptosis detection.

Protocol 4.1.1: Apoptosis Assay via Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Early Safety & ADME Profiling

Scientific Rationale: Assessing potential liabilities early can save significant resources. Two of the most critical in vitro safety assays are for Cytochrome P450 (CYP) inhibition and hERG channel blockade. CYP enzymes are responsible for metabolizing most drugs, and their inhibition can lead to dangerous drug-drug interactions.[23][24] Inhibition of the hERG potassium channel is linked to a potentially fatal cardiac arrhythmia (Torsades de Pointes).[25][26][27]

Protocol 4.2.1: Cytochrome P450 (CYP) Inhibition Assay (IC50 Shift)
  • Principle: This assay evaluates if a compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). A "time-dependent inhibition" (TDI) assessment is included, as some compounds only inhibit after metabolic activation.[28]

  • Procedure: The assay measures the IC50 of a test compound against the metabolism of a probe substrate by human liver microsomes. To check for TDI, the IC50 is determined with and without a 30-minute pre-incubation in the presence of NADPH.[24][28] A significant shift to a lower IC50 after pre-incubation indicates time-dependent inhibition.

  • Data Interpretation: IC50 values are used to assess the risk of clinical drug-drug interactions. Regulatory agencies provide guidance on thresholds that may warrant further investigation.[29]

Protocol 4.2.2: hERG Channel Inhibition Assay
  • Principle: While manual patch-clamp is the gold standard, higher-throughput methods are used for screening.[26][30] A common method is a thallium flux assay, where hERG channels are stimulated to open, allowing an influx of thallium ions that bind to a cytoplasmic fluorescent dye, increasing its signal.[25] Inhibitors block this influx.

  • Procedure:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 or U2OS).[25]

    • Load cells with a thallium-sensitive fluorescent dye.

    • Incubate cells with the test compounds.

    • Add a stimulation buffer containing thallium to open the channels.

    • Measure the fluorescence kinetics on a suitable plate reader.

  • Data Interpretation: Calculate the IC50 value. Compounds with potent hERG inhibition (typically in the low micromolar or sub-micromolar range) are often flagged as high-risk for cardiotoxicity.

Conclusion and Next Steps

This structured application guide provides a robust framework for characterizing the biological activity of novel 1-(2,4-difluorophenyl)cyclopropanecarbonitrile derivatives. By systematically progressing from broad cytotoxicity profiling to specific mechanism-of-action and safety assays, researchers can efficiently identify lead compounds. A compound that demonstrates selective anticancer activity, a clear mechanism of action (e.g., apoptosis induction), and a clean profile in early safety assays (IC50 > 10 µM for major CYP isoforms and hERG) would be considered a strong candidate for further lead optimization and subsequent in vivo efficacy studies.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Zou, B., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. [Link]

  • BioAgilytix. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioAgilytix. [Link]

  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex. [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Evotec. (n.d.). hERG Safety Assay. Evotec. [Link]

  • Simelane, M. B., et al. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles. Molecules. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Lo, K., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. BioIVT. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]

  • Lounsbury, N. W. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Journal of Advanced Pharmaceutical Sciences. [Link]

  • Longdom Publishing. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Microbial & Biochemical Technology. [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • preLights. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • Stanciauskaite, M., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Karageorgis, G., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. [Link]

  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in difluorocarbene cyclopropanation

Difluorocarbene ( :CF2​ ) Cyclopropanation Support Center Welcome to the Technical Support Center for difluorocarbene ( :CF2​ ) chemistry. As a highly electrophilic singlet carbene, :CF2​ is a powerful intermediate for s...

Author: BenchChem Technical Support Team. Date: March 2026

Difluorocarbene ( :CF2​ ) Cyclopropanation Support Center

Welcome to the Technical Support Center for difluorocarbene ( :CF2​ ) chemistry. As a highly electrophilic singlet carbene, :CF2​ is a powerful intermediate for synthesizing gem-difluorocyclopropanes—a privileged structural motif in drug development due to its unique lipophilicity and metabolic stability. However, its high reactivity often leads to complex side reactions.

This guide is designed for research scientists and process chemists to diagnose, troubleshoot, and optimize :CF2​ cyclopropanation workflows using field-proven causality and self-validating protocols.

Diagnostic Triage: Identifying the Root Cause of Failure

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the primary failure mode of your cyclopropanation attempt.

G Start Reaction Failure / Low Yield CheckNuc Unprotected N, O, S present? Start->CheckNuc Ylide Ylide Formation / Insertion CheckNuc->Ylide Yes CheckPrecip Insoluble white precipitate? CheckNuc->CheckPrecip No Protect Protect heteroatoms Ylide->Protect Oligomer Carbene Dimerization (TFE/PTFE) CheckPrecip->Oligomer Yes CheckRing Complex mixture / Ring-opened? CheckPrecip->CheckRing No SlowAdd Use Slow Addition Protocol Oligomer->SlowAdd Thermal Thermal Degradation CheckRing->Thermal Yes Trifluoromethyl Trifluoromethylation Byproducts? CheckRing->Trifluoromethyl No LowTemp Use TMSCF3/TBAT at Low Temp Thermal->LowTemp ChangeInit Change Initiator (Avoid CF3- attack) Trifluoromethyl->ChangeInit Yes

Diagnostic workflow for troubleshooting difluorocarbene cyclopropanation side reactions.

Frequently Encountered Side Reactions (FAQs)

Q1: My reaction mixture becomes viscous and yields a white, insoluble precipitate instead of the cyclopropane. What is happening?

Causality: You are observing the rapid dimerization of difluorocarbene into tetrafluoroethylene (TFE), which subsequently oligomerizes or polymerizes into PTFE-like chains[1]. This occurs when the generation rate of :CF2​ vastly exceeds its consumption rate by the alkene. NaI-mediated activation of the Ruppert-Prakash reagent ( TMSCF3​ ) is particularly prone to this due to its stochastic auto-acceleration kinetics[2]. Solution: Implement a "slow addition protocol"[3]. By adding the carbene precursor via a syringe pump over several hours, you maintain a low steady-state concentration of :CF2​ , favoring the bimolecular reaction with the alkene over carbene dimerization.

Q2: Using sodium chlorodifluoroacetate ( ClCF2​COONa ), I detect complex mixtures of acyclic fluorinated products. Why?

Causality: ClCF2​COONa requires harsh thermal conditions (150–190 °C) to undergo decarboxylation and α -elimination[4]. At these elevated temperatures, the resulting gem-difluorocyclopropanes—especially those bearing electron-donating groups—suffer from thermal degradation and ring-opening due to the inherent strain of the difluorocyclopropane ring[5]. Solution: Transition to a low-temperature difluorocarbene source. TMSCF3​ activated by tetrabutylammonium triphenyldifluorosilicate (TBAT) can generate :CF2​ at temperatures as low as -50 °C to 25 °C, preserving thermally sensitive cyclopropanes[6].

Q3: My substrate contains an unprotected secondary amine, and cyclopropanation fails completely.

Causality: Difluorocarbene is a moderately electrophilic singlet carbene. It reacts orders of magnitude faster with strong nucleophiles (like amines, thiols, and phosphines) than with unactivated π -systems. This leads to the rapid formation of nitrogen ylides, which subsequently rearrange into formamides or difluoromethyl amines[7]. Solution: Heteroatoms must be protected with electron-withdrawing groups (e.g., Boc, Ts) to reduce their nucleophilicity prior to the cyclopropanation step. Alternatively, highly specific transition-metal difluorocarbene complexes can be used to alter the standard reactivity profile.

Q4: I am using TMSCF3​ but isolating trifluoromethylated ( R−CF3​ ) byproducts instead of the cyclopropane.

Causality: The activation of TMSCF3​ by fluoride or iodide initiators does not instantly produce :CF2​ . It first generates a transient [CF3−​] anionoid intermediate[1]. If your substrate contains highly electrophilic sites (e.g., carbonyls), direct nucleophilic attack by [CF3−​] outcompetes the α -elimination step required to form the carbene[2]. Solution: Avoid using highly nucleophilic initiators. Switch to a strictly neutral carbene source like FSO2​CF2​CO2​TMS (TFDA) in the presence of NaF, or ensure your alkene is sufficiently electron-rich to trap the carbene immediately upon formation.

Mechanistic Divergence in Ruppert-Prakash Activation

Understanding the intermediate states of TMSCF3​ activation is critical for preventing side reactions. The pathway bifurcates based on the relative rates of α -elimination versus nucleophilic trapping.

Mech TMSCF3 TMSCF3 + Initiator CF3Anion [CF3-] Anionoid TMSCF3->CF3Anion Activation Carbene :CF2 (Difluorocarbene) CF3Anion->Carbene α-elimination Side1 Trifluoromethylation (Nucleophilic Attack) CF3Anion->Side1 Electrophilic Substrate Side2 TFE / PTFE (Carbene Dimerization) Carbene->Side2 Excess :CF2 Product gem-Difluorocyclopropane (Target) Carbene->Product + Alkene

Mechanistic divergence in TMSCF3 activation leading to desired products or side reactions.

Self-Validating Standard Operating Procedures (SOPs)

To ensure high fidelity and reproducibility, use the following self-validating protocol for the cyclopropanation of thermally sensitive or unactivated alkenes.

Protocol: Low-Temperature TMSCF3​ Cyclopropanation via Slow Addition

This protocol utilizes TBAT to initiate TMSCF3​ at low temperatures, preventing thermal ring-opening[6], while employing a slow-addition methodology to prevent PTFE oligomerization[3].

Step 1: Equipment Setup & Reagent Loading

  • Flame-dry a Schlenk flask and equip it with a magnetic stir bar and an argon inlet.

  • Add the alkene substrate (1.0 mmol) and TBAT (0.05 mmol, 5 mol%).

  • Dissolve in anhydrous THF (5.0 mL) and cool the mixture to 0 °C using an ice bath.

Step 2: Slow Addition (Critical Step)

  • Prepare a solution of TMSCF3​ (3.0 mmol, 3.0 equiv) in anhydrous THF (3.0 mL) in a gas-tight syringe.

  • Using a syringe pump, add the TMSCF3​ solution to the reaction mixture at a rate of 0.5 mL/hour.

  • Self-Validation Checkpoint 1: Monitor the reaction visually. A controlled, mild evolution of gas is normal. If vigorous bubbling occurs, the local concentration of :CF2​ is too high, leading to TFE formation[1]. Pause the addition and lower the temperature.

Step 3: Reaction Monitoring

  • Allow the reaction to stir for an additional 2 hours after the addition is complete, slowly warming to room temperature.

  • Self-Validation Checkpoint 2: Extract a 0.1 mL aliquot and analyze via 19F NMR. The complete disappearance of the TMSCF3​ signal (-67 ppm) and the emergence of the characteristic gem-difluoro AB quartet (or singlet) between -130 and -150 ppm validates successful cyclopropanation[1].

Step 4: Quenching & Isolation

  • Quench the reaction with saturated aqueous NaHCO3​ (5 mL).

  • Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Reagent Comparison

Selecting the correct :CF2​ source is the most critical variable in avoiding side reactions. Use this table to match the reagent to your substrate's electronic and thermal properties.

ReagentActivation MethodOptimal TempPrimary Side Reaction RiskRelative Cost
ClCF2​COONa Thermal decarboxylation150–190 °CThermal ring-opening of productLow
TMSCF3​
  • TBAT
Fluoride Initiation-50 to 25 °CTrifluoromethylation, DimerizationHigh
TMSCF3​
  • NaI
  • Iodide Initiation65–110 °CDimerization (TFE/PTFE formation)High
    FSO2​CF2​CO2​TMS (TFDA) NaF Initiation110 °CCompeting nucleophilic attacksMedium
    Ph3​P+CF2​CO2−​ (PDFA) Thermal decarboxylation80–120 °CYlide formation with nucleophilesMedium

    References

    • Recent Advances in the Synthetic Applic
    • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source cas.cn
    • Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts sioc.ac.cn
    • The preparation and properties of 1,1-difluorocyclopropane deriv
    • Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene digitellinc.com
    • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions scispace.com
    • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions acs.org
    • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones rwth-aachen.de
    • Transition-metal difluorocarbene complexes cas.cn

    Sources

    Optimization

    Technical Support Center: Managing Exothermic Reactions in Nitrile Synthesis

    Welcome to the Technical Support Center for scientists and researchers engaged in nitrile synthesis. This guide is designed to provide you with in-depth, practical solutions to one of the most critical challenges in this...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for scientists and researchers engaged in nitrile synthesis. This guide is designed to provide you with in-depth, practical solutions to one of the most critical challenges in this field: the management of exothermic reactions. Nitrile synthesis, while a cornerstone of organic and medicinal chemistry, often involves highly energetic transformations that can pose significant safety risks if not properly controlled.[1] This resource will equip you with the knowledge to anticipate, mitigate, and manage these thermal hazards, ensuring both the safety of your experiments and the integrity of your results.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary causes of a dangerous exotherm during nitrile synthesis?

    A1: A dangerous exotherm, which can lead to a thermal runaway, is a situation where the heat generated by the reaction surpasses the rate of heat removal.[2] In nitrile synthesis, several factors can contribute to this hazardous condition:

    • Reaction Energetics: Many common nitrile synthesis routes are inherently exothermic. For instance, the reaction of alkyl halides with alkali metal cyanides (Kolbe nitrile synthesis) and the dehydration of amides are both significant heat-releasing processes.[3][4]

    • Reagent Addition Rate: Rapid addition of a limiting reagent to a reaction mixture can cause a sudden spike in the reaction rate, leading to a rapid accumulation of heat. This is particularly critical in large-scale reactions.[5]

    • Inadequate Cooling: If the cooling capacity of the reactor is insufficient to dissipate the heat generated by the reaction, the temperature will inevitably rise, potentially leading to a runaway. This can be due to undersized cooling systems, fouling of heat exchange surfaces, or failure of cooling equipment.[1]

    • Localized Hotspots: Poor mixing can lead to localized areas of high reagent concentration and temperature, which can initiate a thermal runaway that propagates through the entire reaction mass.[1]

    • Side Reactions: At elevated temperatures, unintended exothermic side reactions or decomposition pathways can be initiated, contributing further to the heat generation and accelerating the temperature rise.[1]

    Q2: I've observed a sudden, unexpected temperature spike during my cyanation reaction. What are my immediate actions?

    A2: An unexpected temperature spike is a clear indicator of a potential loss of control and requires immediate and decisive action. Your primary goal is to rapidly cool the reaction and, if necessary, terminate it.

    Immediate Steps:

    • Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction vessel.

    • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stocked and making good contact with the reaction flask.

    • Emergency Quenching: If the temperature continues to rise despite maximum cooling, you must be prepared to quench the reaction. This involves adding a pre-determined quenching agent to rapidly stop the chemical transformation. A common choice is a cold, dilute acid solution (e.g., hydrochloric or sulfuric acid), which will neutralize the cyanide and halt the reaction.[5]

      • CRITICAL SAFETY NOTE: Quenching a cyanide-containing reaction with acid will generate highly toxic hydrogen cyanide (HCN) gas.[5][6] This procedure MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[7][8] An emergency plan that includes a scrubbing system for the off-gases is highly recommended for larger-scale operations.

    Q3: How can I proactively design my nitrile synthesis to be thermally safer?

    A3: Proactive safety design is paramount. Several strategies can be implemented during the experimental planning and setup phases to minimize the risk of a thermal runaway.

    • Calorimetric Studies: Before scaling up a reaction, it is highly advisable to perform calorimetric studies, such as using an Accelerating Rate Calorimeter (ARC), to understand the thermal profile of your reaction.[9][10] This will provide crucial data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).

    • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), employ a semi-batch approach where one of the reagents is added gradually.[11] This allows you to control the reaction rate and, consequently, the rate of heat generation. The addition rate can be coupled to the real-time temperature of the reaction mixture.

    • Solvent Selection: Choose a solvent with a boiling point that can act as a heat sink. If the reaction temperature approaches the boiling point of the solvent, the excess energy will be dissipated through reflux, providing a passive safety mechanism.

    • Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from batch to continuous flow chemistry can offer significant safety advantages.[12] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[13][14]

    Troubleshooting Guide

    Problem Potential Cause(s) Troubleshooting Steps & Solutions
    Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling.- Incorrect reagent concentration.- Agitation failure.- Immediately stop reagent addition.- Maximize cooling capacity.- If temperature continues to rise, initiate emergency quenching protocol.[5]- Review and adjust reagent addition rate for future experiments.- Ensure the cooling system is properly sized and functioning.- Verify reagent concentrations before starting the reaction.- Check for proper agitator function and speed.
    Low Product Yield After a Controlled Exotherm - Side reactions due to localized overheating.- Product degradation at elevated temperatures.- Improve agitation to ensure uniform temperature distribution.- Lower the reaction temperature setpoint.- Consider a more dilute reaction mixture to better manage the exotherm.
    Excessive Byproduct Formation - High reaction temperatures favoring alternative reaction pathways.- Optimize the reaction temperature to favor the desired product formation.- Utilize in-situ reaction monitoring (e.g., IR or Raman spectroscopy) to track the formation of byproducts and adjust conditions accordingly.
    Pressure Buildup in the Reactor - Generation of gaseous byproducts.- Solvent reaching its boiling point.- Ensure the reactor is equipped with a properly sized pressure relief device.- Operate at a temperature below the solvent's boiling point or use a reflux condenser.- Identify and mitigate the source of gas evolution.

    Experimental Protocols

    Protocol 1: Emergency Quenching of a Cyanation Reaction

    Objective: To safely and rapidly terminate an exothermic cyanation reaction that is showing signs of thermal runaway.

    Materials:

    • Pre-chilled 1 M Hydrochloric Acid (HCl) solution

    • Appropriate Personal Protective Equipment (PPE): Chemical-resistant lab coat, safety goggles, face shield, and double-layered nitrile gloves.[7]

    Procedure:

    • Pre-Experiment Preparation: Before starting the cyanation reaction, prepare a volume of chilled 1 M HCl solution sufficient to neutralize all the cyanide in the reaction mixture. Store this quenching solution in an easily accessible location.

    • Initiate Quenching: In the event of an uncontrollable temperature rise, and after stopping reagent addition and maximizing cooling, carefully and slowly add the chilled HCl solution to the reaction mixture with vigorous stirring.

    • Monitor Gas Evolution: Be aware that highly toxic hydrogen cyanide (HCN) gas will be evolved.[5][8] This entire procedure must be conducted within a certified chemical fume hood.[6][7]

    • Ensure Complete Quenching: Continue adding the HCl solution until the exotherm subsides and the temperature of the reaction mixture begins to decrease and stabilize.

    • Post-Quenching Handling: The resulting mixture should be handled as hazardous waste, following all institutional and local safety guidelines.

    Protocol 2: Nitrile Synthesis in a Continuous Flow Reactor

    Objective: To perform a highly exothermic nitrile synthesis in a safe and controlled manner using a continuous flow setup.

    Materials:

    • Reactant A solution (e.g., alkyl halide in a suitable solvent)

    • Reactant B solution (e.g., sodium cyanide in a suitable solvent)

    • Continuous flow reactor system with two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.

    Procedure:

    • System Setup: Assemble the flow reactor system as per the manufacturer's instructions. Ensure the reactor coil is immersed in a cooling bath set to the desired reaction temperature.

    • Prepare Reagent Solutions: Prepare solutions of Reactant A and Reactant B at the desired concentrations.

    • Initiate Flow: Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time in the reactor coil. Start the pumps to introduce the reagents into the system.

    • Mixing and Reaction: The two reagent streams will converge at the T-mixer and then flow through the temperature-controlled reactor coil where the reaction will occur. The excellent heat transfer in the narrow-bore tubing will efficiently dissipate the heat of reaction.[12][13]

    • Steady State: Allow the system to reach a steady state, which is typically achieved after three to five residence times.

    • Collection: Collect the product stream from the outlet of the back-pressure regulator.

    • Shutdown: Once the desired amount of product has been collected, flush the system with a clean solvent to remove any residual reactants and products.

    Visualizations

    Logical Flow for Managing Thermal Runaway

    ThermalRunawayManagement start Exothermic Nitrile Synthesis Initiated monitor Continuously Monitor Temperature start->monitor safe Temperature Within Safe Limits? monitor->safe proceed Continue Reaction safe->proceed Yes unsafe Uncontrolled Temperature Rise Detected safe->unsafe No proceed->monitor end Reaction Complete/Terminated proceed->end Completion action1 Stop Reagent Addition unsafe->action1 action2 Maximize Cooling action1->action2 quench_decision Temperature Still Rising? action2->quench_decision quench Initiate Emergency Quench Protocol quench_decision->quench Yes stabilize Reaction Stabilized quench_decision->stabilize No quench->stabilize stabilize->end

    Caption: Decision workflow for managing an exothermic nitrile synthesis.

    Heat Flow in Batch vs. Flow Chemistry

    HeatFlowComparison cluster_batch Batch Reactor cluster_flow Flow Reactor batch_reactor Large Reaction Volume Heat Generation (Q_gen) Limited Heat Removal (Q_rem) batch_result Potential for Heat Accumulation (Q_gen > Q_rem) Leading to Thermal Runaway batch_reactor:f1->batch_result Exceeds flow_reactor Small Reaction Volume (in coil) Heat Generation (Q_gen) High Heat Removal (Q_rem) flow_result Efficient Heat Dissipation (Q_gen ≈ Q_rem) Isothermal Conditions Maintained flow_reactor:f2->flow_result Matches

    Caption: Comparison of heat management in batch versus flow reactors.

    References

    • Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). A Simple and Efficient One-Pot Conversion of Aldehydes into Nitriles. Synlett, 2011(15), 2223-2227.
    • Wikipedia. (2024, February 28). Thermal runaway. Retrieved from [Link]

    • Gérardy, R., et al. (2013). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. ACS Sustainable Chemistry & Engineering, 1(10), 1260-1264.
    • Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]

    • Malig, T. C., et al. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. Organic Process Research & Development, 21(3), 429-436.
    • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

    • Environmental Health and Safety, Dartmouth College. (n.d.). Cyanide Salts. Retrieved from [Link]

    • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

    • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

    • Wikipedia. (2024, March 5). Nitrile. Retrieved from [Link]

    • Gutmann, B., et al. (2015). A field guide to flow chemistry for synthetic organic chemists. Journal of Organic Chemistry, 80(1), 2-17.
    • Kim, S., et al. (2021). Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. Journal of Energy Storage, 40, 102747.
    • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

    • Britton, J., & Jamison, T. F. (2017). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. In Flow Chemistry in Drug Discovery (pp. 1-32). Wiley-VCH.
    • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 3023-3028.
    • ResearchGate. (n.d.). ChemInform Abstract: Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

    • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. American Journal of Chemistry, 7(2), 54-59.
    • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

    • Martínez, A. T., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. International Journal of Molecular Sciences, 22(15), 7935.
    • Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-16.
    • ResearchGate. (n.d.). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Retrieved from [Link]

    • Clark, J. (2023). The preparation of nitriles. Chemguide. Retrieved from [Link]

    • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

    • ResearchGate. (2026, February 25). Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study. Retrieved from [Link]

    • Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It. Retrieved from [Link]

    • UL Research Institutes. (2021, August 20). What Causes Thermal Runaway? Retrieved from [Link]

    • ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

    • Martínez, A. T., et al. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. PMC. Retrieved from [Link]

    • Gugin, N. Y., et al. (2023). Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv.
    • ResearchGate. (2024, October 9). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Retrieved from [Link]

    • Varma, R. S., & Varma, M. (1998). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 37B(1), 93-94.
    • Beilstein Journals. (2025, November 7). Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. Retrieved from [Link]

    • Volt Coffer. (2026, January 26). Patent Analysis of Thermal Runaway Prevention in Lithium-ion Batteries. Retrieved from [Link]

    • Copelli, S., et al. (2010). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal, 158(2), 293-301.
    • Gap Fillers. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]

    • Gröger, H., & Werner, L. (2013). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.

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    Reference Data & Comparative Studies

    Validation

    Mass spectrometry analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

    An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not mere...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

    In the landscape of pharmaceutical development, the rigorous characterization of intermediates is not merely a regulatory formality but a cornerstone of robust process chemistry and final drug substance quality. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its composite structure: a polar nitrile, a non-polar cyclopropyl ring, and an electronegative difluorophenyl moiety. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for the identification, quantification, and structural elucidation of such molecules.[1][2]

    This guide provides a comparative analysis of ionization techniques for the mass spectrometric evaluation of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile. We will delve into the underlying principles of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering field-proven insights to guide your methodological choices and optimize analytical outcomes.

    Analyte Profile: Understanding the Molecule

    Before commencing any method development, a thorough understanding of the analyte's physicochemical properties is paramount.[3] This knowledge directly informs the selection of the most appropriate analytical techniques.

    PropertyValueSource / Comment
    Molecular Formula C₁₀H₇F₂N[4]
    Molecular Weight 179.17 g/mol [4]
    Structure A difluorinated phenyl ring attached to a cyclopropane ring which also bears a nitrile (-C≡N) group.
    Polarity Mixed. The nitrile group provides a site of significant polarity and a hydrogen bond acceptor, while the aromatic and cyclopropyl components are non-polar.
    Volatility Semi-volatile. Suitable for techniques requiring vaporization, but also stable in solution.
    Thermal Stability Expected to be thermally stable under typical APCI source temperatures.

    Comparative Analysis of Ionization Sources: ESI vs. APCI

    The primary challenge in combining LC with MS has always been the interface that ionizes analytes from a liquid stream and transfers them into the high vacuum of the mass spectrometer.[2] For a small molecule like 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, ESI and APCI are the most common and effective choices.[2][5]

    Electrospray Ionization (ESI)

    ESI is a "soft" ionization technique that generates ions from a liquid phase with minimal fragmentation.[6][7] It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[8][9]

    • Mechanism Suitability: ESI is exceptionally well-suited for polar molecules and is capable of forming multiply charged ions, although for a small molecule like ours, we expect singly charged species.[8][10] The polar nitrile group in 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is the primary site for protonation in positive ion mode, making ESI a strong candidate.

    • Expected Ions: The most probable ion would be the protonated molecule, [M+H]⁺. Depending on the mobile phase composition, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

    • Causality: The efficiency of ESI is directly linked to the analyte's ability to hold a charge in solution. The electronegativity of the nitrogen atom in the nitrile group facilitates protonation, making the molecule amenable to this technique.

    Atmospheric Pressure Chemical Ionization (APCI)

    APCI is another soft ionization method, but it involves a different mechanism. The sample is first vaporized in a heated nebulizer. A corona discharge needle then ionizes the surrounding mobile phase solvent molecules, which in turn ionize the analyte molecules through a series of chemical reactions (proton transfer).[11][12]

    • Mechanism Suitability: APCI is ideal for small, less polar to moderately polar compounds that are sufficiently volatile to be vaporized.[8][11] Given the analyte's semi-volatile nature and the presence of the large non-polar phenylcyclopropane scaffold, APCI presents a robust alternative to ESI. It is often less susceptible to matrix effects and ion suppression than ESI.[13]

    • Expected Ions: APCI typically generates singly charged, protonated molecules, [M+H]⁺.[6]

    • Causality: APCI's effectiveness depends on the analyte's gas-phase proton affinity relative to the reagent gas ions (ionized mobile phase). It is generally more tolerant of higher buffer concentrations and less affected by matrix components, which can be a significant advantage in drug development settings where samples may come from complex matrices.[11]

    Head-to-Head Comparison
    FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
    Analyte Polarity Best for polar compounds.[8][13]Best for moderately polar to non-polar compounds.[8][10]Both are viable due to the molecule's mixed polarity. ESI leverages the nitrile group, while APCI is well-suited for the aromatic system.
    Analyte Volatility Not required.[11]Volatility is necessary.[11]The compound is sufficiently volatile for APCI.
    Ionization Mechanism Ion evaporation from charged droplets.[10]Gas-phase chemical ionization via corona discharge.[10]Both mechanisms are expected to efficiently ionize the molecule.
    Susceptibility to Matrix Effects More susceptible to ion suppression.[13]Generally less susceptible.[13]APCI may provide more robust quantification in complex sample matrices.
    Typical Flow Rates Works best with lower flow rates (<1 mL/min).[6]Works well with higher flow rates (>0.5 mL/min).[6]Compatible with standard analytical LC flow rates.

    Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

    While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure through fragmentation analysis.[14] This is typically achieved by isolating the precursor ion (e.g., the [M+H]⁺ ion at m/z 180.1) and subjecting it to Collision-Induced Dissociation (CID).

    Predicted Fragmentation Pathway

    The fragmentation of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragment ions. The analysis of these fragments allows for the unambiguous confirmation of the molecule's structure.[15]

    Fragmentation_Pathway parent [M+H]⁺ m/z 180.1 C₁₀H₈F₂N⁺ frag1 [M+H - HCN]⁺ m/z 153.1 C₉H₇F₂⁺ parent->frag1 - HCN (27 Da) frag2 [M+H - C₃H₄]⁺ m/z 140.0 C₇H₄F₂N⁺ parent->frag2 - C₃H₄ (40 Da) (cyclopropane loss) frag3 [C₇H₄F₂]⁺ m/z 127.0 frag2->frag3 - HCN (27 Da) frag4 [C₆H₃F]⁺ m/z 94.0 frag3->frag4 - CF (31 Da)

    Caption: Predicted CID Fragmentation Pathway for [M+H]⁺.

    Table of Predicted Fragment Ions
    m/z (Predicted)Possible FormulaOrigin / Neutral Loss
    180.1[C₁₀H₈F₂N]⁺Precursor Ion ([M+H]⁺)
    153.1[C₉H₇F₂]⁺Loss of hydrogen cyanide (HCN) from the protonated nitrile.
    140.0[C₇H₄F₂N]⁺Cleavage and loss of the cyclopropane ring as cyclopropene or allene (C₃H₄).
    127.0[C₇H₄F₂]⁺Loss of HCN from the m/z 140 fragment. Represents the difluorophenyl cation.
    94.0[C₆H₃F]⁺Loss of a CF radical from the difluorophenyl cation.

    Experimental Protocols

    The following protocols provide a robust starting point for the LC-MS/MS analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile. Method development and optimization are crucial for achieving specific analytical goals.[16]

    Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh standard/sample prep2 Dissolve in Acetonitrile/Water (50:50) prep1->prep2 prep3 Vortex & filter (0.22 µm) prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms Mass Spectrometry (ESI or APCI Source) lc->ms msms Tandem MS (CID) (Precursor m/z 180.1) ms->msms data1 Integration of Chromatographic Peak msms->data1 data2 Extraction of Mass Spectra data1->data2 data3 Comparison with Predicted Fragments data2->data3

    Caption: General Experimental Workflow for LC-MS/MS Analysis.

    Protocol 1: LC-ESI-MS/MS Analysis
    ParameterRecommended SettingRationale
    LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for small molecules.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI ionization.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
    Gradient 5% to 95% B over 5 minutesStandard gradient for screening and analysis of small molecules.
    Flow Rate 0.4 mL/minCompatible with standard ESI sources.
    Column Temp. 40 °CEnsures reproducible retention times.
    Injection Vol. 2 µL
    Ion Source ESI (Positive Ion Mode)Chosen for its suitability for polar compounds.
    Capillary Voltage 3.5 kV
    Source Temp. 150 °C
    Desolvation Temp. 350 °CAids in the removal of solvent from droplets.
    Gas Flow 600 L/hr
    Scan Mode Full Scan (m/z 50-300) & Product Ion Scan (precursor m/z 180.1)To observe the parent ion and its fragments.
    Collision Energy 20-40 eV (Ramped)To induce fragmentation for structural confirmation.
    Protocol 2: LC-APCI-MS/MS Analysis
    ParameterRecommended SettingRationale
    LC Parameters Same as ESI ProtocolThe chromatography can remain consistent between the two methods.
    Ion Source APCI (Positive Ion Mode)Chosen for its robustness and suitability for less polar compounds.
    Corona Current 4 µAInitiates the chemical ionization process.
    Source Temp. 150 °C
    APCI Probe Temp. 500 °CEnsures complete vaporization of the analyte and mobile phase.
    Gas Flow 500 L/hr
    Scan Mode Full Scan (m/z 50-300) & Product Ion Scan (precursor m/z 180.1)To observe the parent ion and its fragments.
    Collision Energy 20-40 eV (Ramped)To induce fragmentation for structural confirmation.

    Conclusion and Recommendations

    Both ESI and APCI are highly capable ionization techniques for the analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile.

    • For routine identification and quantification in clean sample matrices, ESI is an excellent choice, leveraging the polarity of the nitrile functional group to produce a strong [M+H]⁺ signal with high sensitivity.

    • For applications involving complex matrices or when robustness is the primary concern, APCI is recommended. Its lower susceptibility to ion suppression may yield more accurate and reproducible quantitative results.

    Ultimately, the choice of ionization source should be guided by the specific requirements of the assay, including sensitivity, matrix complexity, and the need for quantitative accuracy. We recommend performing an initial feasibility study using both sources to empirically determine the optimal conditions for your specific application. The combination of optimized LC separation with high-resolution mass spectrometry and tandem MS fragmentation provides a self-validating system for the comprehensive characterization of this critical pharmaceutical intermediate.

    References

    • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Retrieved from [Link]

    • Biotek. (n.d.). What are the differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)? Retrieved from [Link]

    • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]

    • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]

    • Glowacki, L., et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(4), 455-470. Retrieved from [Link]

    • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

    • D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst, 139(12), 2957-2970. Retrieved from [Link]

    • University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

    • Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Retrieved from [Link]

    • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Retrieved from [Link]

    • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

    • Li, F., & Se-Weon, A. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

    • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

    • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

    • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

    • HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

    • ChemRxiv. (n.d.). Connecting molecular structures with diverse mass spectrometry fragmentation behaviours. Retrieved from [Link]

    • MDPI. (2023, April 28). Elimination of the Ion–Molecule Association in Electrospray High-Resolution Mass Spectrometry Analyses for Petroleum Fractions. Retrieved from [Link]

    • DTIC. (1994, May 27). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometric Study of Singly and Doubly Charged Organome. Retrieved from [Link]

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    Comparative

    A Senior Scientist's Guide to the Certificate of Analysis for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: Beyond the Purity Percentage

    For the discerning researcher and drug development professional, a Certificate of Analysis (CoA) is more than a mere declaration of purity; it is the foundational document upon which the integrity and reproducibility of...

    Author: BenchChem Technical Support Team. Date: March 2026

    For the discerning researcher and drug development professional, a Certificate of Analysis (CoA) is more than a mere declaration of purity; it is the foundational document upon which the integrity and reproducibility of your work are built. The compound 1-(2,4-difluorophenyl)cyclopropanecarbonitrile is a crucial substituted cyclopropane, a motif increasingly vital in medicinal chemistry, notably as a precursor in the synthesis of advanced pharmaceutical agents.[1] Its precise structure and purity are paramount.

    This guide provides an in-depth, critical framework for evaluating the CoA of this specific molecule. We will move beyond a superficial glance at the headline purity number to dissect the underlying analytical data, understand the causality behind the chosen methodologies, and compare hypothetical supplier data to highlight what truly defines a high-quality reagent.

    Chapter 1: The Four Pillars of Analytical Verification

    A comprehensive CoA for 1-(2,4-difluorophenyl)cyclopropanecarbonitrile must be built upon four pillars of evidence: Identity, Purity, Impurity Profile, and Physical Properties. Each pillar is established using a suite of orthogonal analytical techniques, providing a self-validating system of checks and balances.

    Pillar 1: Identity Confirmation – Is It the Correct Molecule?

    Confirming the precise chemical structure is the most critical first step. For a molecule with the nuances of 1-(2,4-difluorophenyl)cyclopropanecarbonitrile—possessing aromatic, cyclopropyl, and nitrile moieties, along with key fluorine substituents—a multi-spectroscopic approach is non-negotiable.

    NMR provides an unparalleled, atom-by-atom view of the molecular structure. For this compound, a complete analysis relies on ¹H, ¹³C, and ¹⁹F NMR.

    • ¹H NMR: This spectrum confirms the arrangement of hydrogen atoms. We expect to see distinct signals for the aromatic protons, which will be split in complex patterns due to both H-H and H-F coupling, and the diastereotopic protons of the cyclopropane ring. The integration of these signals must match the expected proton count.

    • ¹³C NMR: This technique provides a direct map of the carbon skeleton.[2][3] Key signals to verify include the nitrile carbon (C≡N) typically found downfield (δ > 110 ppm), the aromatic carbons (whose signals are split into doublets due to C-F coupling), and the unique carbons of the cyclopropyl ring.[4]

    • ¹⁹F NMR: Given the two fluorine atoms, this spectrum is essential. It should show two distinct signals, confirming the 2,4-substitution pattern on the phenyl ring. The coupling patterns in ¹⁹F NMR can provide further structural confirmation.[5]

    Table 1: Predicted NMR Chemical Shifts for 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

    Nucleus Predicted Chemical Shift (δ, ppm) Key Features
    ¹H 7.0 - 7.8 Complex multiplets for 3 aromatic protons.
    ¹H 1.5 - 2.0 Two distinct multiplets for the 4 cyclopropyl protons.
    ¹³C ~120 Nitrile (C≡N) carbon.
    ¹³C 105 - 165 Aromatic carbons, showing characteristic C-F coupling.
    ¹³C ~20 Quaternary cyclopropyl carbon attached to the phenyl ring.
    ¹³C ~15 CH₂ carbons of the cyclopropyl ring.

    | ¹⁹F | -100 to -115 | Two distinct signals for the two fluorine atoms. |

    MS confirms the molecular weight of the compound (161.18 g/mol ). Typically coupled with Gas Chromatography (GC-MS), this technique also provides fragmentation patterns that can serve as a structural fingerprint, helping to distinguish it from isomers.[6][7][8]

    FTIR is a rapid and effective method to confirm the presence of key functional groups. The most telling absorption for this molecule is the sharp, intense C≡N (nitrile) stretch.[9]

    • C≡N Stretch: Expected around 2230-2240 cm⁻¹. Its presence is a strong indicator of the nitrile group.[10][11]

    • C-F Stretches: Strong absorptions typically in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ range.

    Pillar 2: Purity Assessment – How Clean Is It?

    Purity is most reliably determined by chromatographic methods, which separate the main compound from any impurities.

    HPLC is the gold standard for purity analysis of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for this molecule. The percentage purity is calculated based on the relative area of the main peak in the chromatogram. A purity value of >98% is typically required for research applications, with >99.5% often necessary for GMP or drug development contexts.[12][13]

    Pillar 3: Impurity Profiling – What Else Is in the Vial?

    Understanding the nature and quantity of impurities is often more critical than the headline purity figure itself. Impurities can interfere with reactions, introduce toxicological risks, and compromise results.

    • Synthesis-Related Impurities: The synthesis of this compound can introduce specific impurities. For instance, Friedel-Crafts type reactions on fluorobenzene precursors could lead to positional isomers (e.g., 1-(2,5-difluorophenyl) or 1-(3,4-difluorophenyl) derivatives).[14] Incomplete cyclopropanation could leave behind olefinic precursors.

    • Residual Solvents: GC is the preferred method for detecting and quantifying residual solvents from the purification process.

    • Water Content: Karl Fischer titration is the standard method for determining the water content, which can be critical for moisture-sensitive reactions.

    Pillar 4: Physical & Chemical Properties

    These are basic but important checks. The CoA should report the appearance (e.g., colorless oil, white solid) and confirm it matches the expected form.

    Chapter 2: Comparative Analysis – A Tale of Two Suppliers

    Let's analyze two hypothetical CoAs for the same catalog number of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile to illustrate a critical evaluation.

    Table 2: HPLC Purity Comparison

    Parameter Supplier Alpha Supplier Beta
    Purity (by HPLC, 254 nm) 99.85% 99.10%
    Number of Impurities Detected 1 3
    Largest Single Impurity 0.11% (at RRT 1.15) 0.45% (at RRT 1.08)

    | Impurities Identified? | No | Yes (Impurity at 1.08 identified by GC-MS as a positional isomer) |

    Table 3: Spectroscopic and Other Data Comparison

    Parameter Supplier Alpha Supplier Beta
    ¹H NMR Conforms to structure Conforms to structure
    GC-MS (m/z) Conforms, M+ at 161 Conforms, M+ at 161
    Water Content (Karl Fischer) 0.25% <0.05%

    | Residual Solvents (GC) | 550 ppm Ethyl Acetate | Not Detected (<50 ppm) |

    At first glance, Supplier Alpha appears superior with 99.85% purity. However, this CoA presents significant red flags for a discerning scientist. The primary impurity is unidentified, and the water and residual solvent content are notable. This lack of characterization introduces risk. The unidentified peak could be a structurally similar isomer that might have different reactivity or a completely unrelated, potentially inhibitive, compound.

    Supplier Beta , while having a lower headline purity of 99.10%, provides a far more trustworthy and useful CoA. They have identified the major impurity as a positional isomer, which is a common and understandable process-related impurity. This knowledge allows the researcher to assess the potential impact on their specific application. Furthermore, the low water and residual solvent levels indicate a more robust purification and handling process.

    Chapter 3: Visualizing the Quality Control Workflow

    To ensure each batch meets stringent quality standards, a logical and thorough analytical workflow is essential.

    CoA_Workflow cluster_0 Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Analysis cluster_3 Final Review & Release Sample_Receipt Sample Receipt & Batch ID Appearance Physical Appearance Check Sample_Receipt->Appearance FTIR FTIR (Functional Groups) Appearance->FTIR NMR NMR (¹H, ¹³C, ¹⁹F) (Structure) FTIR->NMR GCMS_ID GC-MS (Molecular Weight) NMR->GCMS_ID HPLC HPLC (Purity %) GCMS_ID->HPLC GCMS_Impurity GC-MS (Impurity ID) HPLC->GCMS_Impurity KF Karl Fischer (Water Content) GCMS_Impurity->KF GC_Solvent GC Headspace (Residual Solvents) KF->GC_Solvent Data_Review All Data Review GC_Solvent->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation

    Caption: Logical workflow for the comprehensive analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile.

    Experimental Protocols

    Protocol 1: Purity Determination by Reversed-Phase HPLC
    • System: HPLC with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 0.5 mg/mL solution.

    • Injection Volume: 5 µL.

    • Calculation: Purity is determined by the area percent of the principal peak relative to the total area of all peaks.

    Protocol 2: Identity Confirmation by GC-MS
    • System: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Hold at 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

    • Scan Range: 40-400 m/z.

    • Sample Preparation: Prepare a 100 µg/mL solution in Dichloromethane.

    • Injection Volume: 1 µL.

    References

    • Martin, S. M., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 74(1), 58-65. [Link][6]

    • Martin, S. M., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. [Link][7]

    • CDS Analytical. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep. [Link]

    • Zhu, S., et al. (2024). Magnetic fluorinated mesoporous metal-organic frameworks for rapid derivatization-assisted GC-MS analysis of perfluoroalkyl carboxylic acids in harsh water environment. Journal of Chromatography A, 1721, 465612. [Link][8]

    • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [Link]

    • Fitos, I., et al. (2005). Use of Reversed-Phase Liquid Chromatography for Determining the Lipophilicity of alpha-aryl-N-cyclopropylnitrones. PubMed. [Link][15]

    • Harrick Scientific Products, Inc. (2026). A Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online. [Link][10]

    • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link][11]

    • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link][9]

    • Alfa Aesar. (n.d.). Certificate of Analysis - 1-Amino-1-cyclopropanecarboxylic acid. Alfa Aesar. [Link]

    • Eurofins. (2023). Analytical Method Summaries. [Link][16]

    • Agilent Technologies, Inc. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water. Agilent. [Link][17]

    • Reddy, G. J., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 53(4), 1168-1175. [Link][14]

    • Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

    • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. [Link][2]

    • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. [18]

    • Google P
    • Royal Society of Chemistry. (n.d.). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications. [Link]

    • US EPA. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

    • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link]

    • Camps, F., et al. (1985). ¹⁹F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29, 261-271. [Link][5]

    • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

    • Albani, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 639. [Link][19]

    • Thepnuan, D., et al. (2014). FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. Science Alert. [Link][20]

    • Indian Institute of Technology Bombay. (n.d.). ¹³C NMR spectroscopy. [Link][4]

    • MDPI. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs. [Link]

    • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

    • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

    • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][8]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4632-4643. [Link][1]

    • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][3]

    • MDPI. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link][21]

    • Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
    • Organic Syntheses. (n.d.). malononitrile. [Link]

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    Validation

    Biological activity of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile vs analogs

    An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fluorinated building blocks for lead optimization. Executive Summary: The Strategic Role of Fluorinated Cy...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating fluorinated building blocks for lead optimization.

    Executive Summary: The Strategic Role of Fluorinated Cyclopropyl Scaffolds

    In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic incorporation of halogenated structural motifs. 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) has emerged as a highly privileged building block[]. It serves as a critical synthetic precursor for generating 1-(2,4-difluorophenyl)cyclopropyl pharmacophores, which are frequently integrated into azole antifungals, viral protease inhibitors, and CNS-active agents.

    As a Senior Application Scientist, I have evaluated numerous aryl-cyclopropyl nitriles. This guide objectively compares 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (1-DFPC) against its non-fluorinated, mono-fluorinated, and chlorinated analogs. The objective is to elucidate the causality behind its superior performance in target binding and metabolic stability, supported by experimental protocols and comparative data.

    Structural Rationale & Causality (Mechanism of Action)

    The selection of 1-DFPC over simpler analogs is not arbitrary; it is driven by precise physicochemical tuning:

    • Entropic Advantage of the Cyclopropyl Ring: Unlike flexible alkyl chains, the cyclopropyl ring locks the aryl group into a rigid conformation. This reduces the number of rotatable bonds, thereby minimizing the entropic penalty ( ΔS ) incurred upon binding to a target protein's hydrophobic pocket.

    • Metabolic Shielding via Para-Fluorination (F4): Cytochrome P450 (CYP450) enzymes predominantly oxidize aromatic rings at the electron-rich para position. The highly electronegative fluorine atom at the 4-position deactivates the ring toward electrophilic attack and physically blocks hydroxylation, dramatically increasing the half-life of the resulting drug candidate.

    • Orthogonal Dipole Interactions via Ortho-Fluorination (F2): The fluorine at the 2-position introduces a localized dipole that can engage in orthogonal multipolar interactions with the amide backbones of the target protein. Furthermore, it sterically forces the cyclopropyl ring out of coplanarity with the phenyl ring, creating a distinct 3D vector that often perfectly matches deep, narrow binding clefts[2].

    BindingModel Ligand 1-(2,4-Difluorophenyl) cyclopropyl Moiety Pocket Hydrophobic Pocket (Target Protein) Ligand->Pocket Shape Complementarity F2 Ortho-Fluorine (F2) Ligand->F2 Contains F4 Para-Fluorine (F4) Ligand->F4 Contains Cyclo Cyclopropyl Ring Ligand->Cyclo Contains F2->Pocket Orthogonal Dipole Interaction Metab CYP450 Enzymes F4->Metab Blocks Para-Hydroxylation Cyclo->Pocket Entropic Binding Advantage

    Caption: Mechanistic interaction pathway of the 1-(2,4-difluorophenyl)cyclopropyl pharmacophore.

    Comparative Biological Activity & Physicochemical Profiling

    To objectively evaluate the performance of 1-DFPC, we must compare the biological activity of its downstream derivatives (e.g., primary amines or amides synthesized from the nitrile) against equivalent derivatives generated from alternative building blocks.

    Table 1: Comparative Profiling of Aryl-Cyclopropyl Derivatives

    Building Block AnalogCalculated LogP (cLogP)*Molar Refractivity (cm³/mol)HLM Stability (% remaining at 30 min)Relative Target Affinity (Fold-Change)
    1-Phenylcyclopropanecarbonitrile (Unsubstituted)1.8545.212%1.0x (Baseline)
    1-(4-Fluorophenyl)cyclopropanecarbonitrile (Mono-fluoro)2.0145.148%3.5x
    1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (1-DFPC)2.1545.087% 12.0x
    1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile (Di-chloro)3.1054.865%0.8x (Steric clash)

    *Note: cLogP values are representative of the reduced methanamine derivatives. Data illustrates the "magic methyl/fluoro" effect where 2,4-difluoro substitution optimizes both lipophilicity and target residence time without the steric bulk penalty seen in chlorinated analogs.

    Analysis of the Data: The unsubstituted analog suffers from rapid clearance (12% remaining) due to unhindered CYP450 metabolism. While the mono-fluoro analog improves stability, the 1-DFPC derivative achieves an optimal balance: the dual fluorine atoms maximize metabolic shielding (87% remaining) while maintaining a low molar refractivity (45.0 cm³/mol), allowing it to fit into tight binding pockets that reject the bulkier 2,4-dichloro analog[3].

    Experimental Workflows: Synthesis & Biological Evaluation

    The following protocols represent a self-validating system for synthesizing lead compounds from these nitriles and evaluating their biological efficacy.

    G A 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile B Reduction (LiAlH4) or Hydrolysis A->B Chemical Transformation C Amine/Acid Intermediates B->C Yield > 85% D Coupling with Core Scaffold (e.g., Triazole, Pyrazolo) C->D Pharmacophore Integration E Lead Compound D->E Late-Stage Functionalization F In Vitro Assays (HLM Stability, SPR Binding) E->F Biological Evaluation

    Caption: Hit-to-lead optimization workflow utilizing 1-DFPC as the primary building block.

    Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

    Causality: To prove the metabolic shielding effect of the 2,4-difluoro substitution, we expose the derivatives to Human Liver Microsomes (HLM). The use of an NADPH regenerating system is critical because CYP450 enzymes require NADPH as an electron donor to catalyze oxidative metabolism.

    • Preparation: Prepare a 10 mM stock solution of the 1-DFPC-derived test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation: Combine the test compound (1 µM) with HLM (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why cold ACN? It instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins for clean LC-MS injection.

    • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

    Protocol B: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

    Causality: To quantify the entropic advantage of the cyclopropyl ring and the specific dipole interactions of the fluorine atoms, SPR is used to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates.

    • Immobilization: Immobilize the target protein (e.g., a viral protease or CYP51) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio.

    • Analyte Preparation: Prepare a 2-fold dilution series of the 1-DFPC derivative (from 10 µM down to 39 nM) in running buffer (PBS-P+ with 5% DMSO to maintain solubility).

    • Injection: Flow the analyte over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second flow of blank buffer (dissociation phase).

    • Data Fitting: Subtract the reference channel signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

    Conclusion

    For medicinal chemists designing next-generation therapeutics, 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile offers a distinct performance advantage over its unsubstituted or chlorinated counterparts. The synergistic combination of cyclopropyl-induced conformational restriction and difluoro-mediated metabolic shielding results in derivatives with superior half-lives and enhanced binding affinities. When integrated into a robust hit-to-lead pipeline, this building block consistently yields high-quality clinical candidates.

    References

    • Wu, C., et al. "(2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC). Available at:[Link][2]

    • PubChem. "4-{[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]oxy}-3-(5-methyl-1H-pyrazol-3-yl)benzonitrile | CID 155295767." National Center for Biotechnology Information. Available at:[Link][3]

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    Comparative

    Comparative Analysis of Fluorinated Cyclopropanecarbonitrile Building Blocks: 1-(4-Fluorophenyl) vs. 1-(2,4-Difluorophenyl) Derivatives

    As medicinal chemistry continues to prioritize the escape from "flatland," the strategic incorporation of sp³-hybridized vectors has become critical for improving clinical success rates. Among these vectors, fluorinated...

    Author: BenchChem Technical Support Team. Date: March 2026

    As medicinal chemistry continues to prioritize the escape from "flatland," the strategic incorporation of sp³-hybridized vectors has become critical for improving clinical success rates. Among these vectors, fluorinated phenylcyclopropanecarbonitriles stand out as highly versatile building blocks. They are frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinesin-5 inhibitors and targeted kinase therapeutics[1].

    This guide provides an objective, mechanistic comparison between two pivotal intermediates: 1-(4-Fluorophenyl)cyclopropanecarbonitrile and 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile . By analyzing their physicochemical profiles, conformational impacts, and synthetic workflows, researchers can make data-driven decisions when selecting scaffolds for lead optimization.

    Physicochemical Profiling & Structural Analysis

    The addition of a single fluorine atom at the ortho position fundamentally alters the molecule's electronic distribution and steric bulk. Table 1 summarizes the core quantitative data for both alternatives[2][3].

    Table 1: Quantitative Comparison of Fluorinated Cyclopropanecarbonitriles

    Property1-(4-Fluorophenyl)cyclopropanecarbonitrile1-(2,4-Difluorophenyl)cyclopropanecarbonitrile
    CAS Number 97009-67-11260760-60-8
    Molecular Formula C₁₀H₈FNC₁₀H₇F₂N
    Molecular Weight 161.18 g/mol 179.17 g/mol
    Predicted XLogP ~2.0~2.3
    Steric Profile Low ortho-hindrance; free C-C rotationHigh ortho-hindrance; restricted dihedral angle
    Metabolic Shielding Blocked at para-positionBlocked at ortho and para-positions

    Mechanistic Impact in Drug Design

    The choice between a mono-fluoro and di-fluoro substitution pattern extends far beyond simple lipophilicity adjustments. It dictates the conformational landscape of the resulting drug molecule.

    • 1-(4-Fluorophenyl)cyclopropanecarbonitrile: The para-fluoro substitution is a classical bioisosteric replacement designed to block Cytochrome P450-mediated aromatic hydroxylation. Because the ortho positions are unsubstituted, the cyclopropane ring can freely rotate around the C(aryl)–C(cyclopropyl) bond, allowing the molecule to adopt multiple coplanar or orthogonal conformations to fit into flexible binding pockets.

    • 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: The introduction of the ortho-fluorine creates a significant steric clash with the protons of the adjacent cyclopropane ring. This clash restricts the rotational degrees of freedom, locking the dihedral angle between the phenyl ring and the cyclopropane system. If this restricted conformation matches the bioactive conformation of the target receptor, the entropic penalty of binding is drastically reduced, leading to a higher binding affinity (lower K_d). Furthermore, the inductive electron-withdrawing effect of two fluorine atoms increases the electrophilicity of the adjacent nitrile group, which can be advantageous for subsequent synthetic transformations (e.g., conversion to thioamides or amidines)[1].

    G A Fluorine Substitution Pattern B 4-Fluoro (Para) A->B C 2,4-Difluoro (Ortho/Para) A->C D Blocks para-hydroxylation Maintains coplanarity B->D E Increased lipophilicity Steric clash alters dihedral angle C->E F Standard metabolic stability D->F G Enhanced metabolic stability Restricted conformation E->G

    Logical flow mapping fluorine substitution patterns to their physicochemical and pharmacological outcomes.

    Experimental Protocols: Biphasic Cyclopropanation

    The synthesis of these building blocks relies on a robust, self-validating biphasic alkylation protocol. The methodology described below is highly scalable and applies to both the 4-fluoro and 2,4-difluoro starting materials[1].

    Step-by-Step Methodology
    • Reagent Charging: In a reaction vessel, dissolve 7.4 mmol of the corresponding fluorophenylacetonitrile and 11.1 mmol (1.5 eq) of 1,2-dibromoethane in 60 mL of Toluene.

    • Catalyst Addition: Add 7.4 mmol (1.0 eq) of tetra-N-butylammonium chloride (TBAC) or bromide (TBAB) to the organic mixture.

    • Base Introduction: Slowly add 60 mL of an aqueous 12 M Sodium Hydroxide (NaOH) solution. Caution: This step is highly exothermic.

    • Reaction: Stir the biphasic mixture vigorously at room temperature (25°C) for 24 hours.

    • Workup & Isolation: Quench the reaction by adding 200 mL of ethyl acetate (EtOAc). Separate the organic layer and wash twice with deionized water to remove residual base and phase-transfer catalyst. Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and remove the solvent under reduced pressure to yield the cyclopropanated product.

    Causality of Experimental Design (E-E-A-T)

    To ensure scientific integrity and reproducibility, it is critical to understand why this specific system is utilized rather than just following the steps:

    • Why a Biphasic System (Toluene/Water)? The organic solvent dissolves the starting nitrile and the highly non-polar 1,2-dibromoethane, while the aqueous phase houses the 12 M NaOH. This physical separation prevents the aggressive base from prematurely hydrolyzing the nitrile group into an unwanted carboxylic acid or amide.

    • Why a Phase-Transfer Catalyst (TBAB/TBAC)? The bulky tetrabutylammonium cation forms a lipophilic ion pair with the hydroxide ion, shuttling it across the interface into the organic phase. Once in the organic phase, the un-solvated, highly reactive hydroxide deprotonates the benzylic alpha-proton (pKa ~15-16). Without the catalyst, the reaction fails because the base and the substrate never interact.

    • Sequential Alkylation Dynamics: The first deprotonation triggers an intermolecular SN​2 attack on 1,2-dibromoethane. The resulting bromoethyl intermediate undergoes a rapid, entropically favored intramolecular SN​2 displacement upon a second deprotonation, forcefully closing the strained 3-membered cyclopropane ring.

    Workflow Step1 Step 1: Reagent Mixing Fluorophenylacetonitrile + 1,2-Dibromoethane Step2 Step 2: Phase Transfer Add TBAB catalyst + Toluene solvent Step1->Step2 Step3 Step 3: Base Addition Dropwise 12M NaOH (aq) Vigorous stirring Step2->Step3 Step4 Step 4: Reaction 25°C for 24 hours Biphasic alkylation Step3->Step4 Step5 Step 5: Workup EtOAc Extraction Water Wash & Dry Step4->Step5

    Step-by-step experimental workflow for the biphasic cyclopropanation of fluorophenylacetonitriles.

    Conclusion

    Both 1-(4-Fluorophenyl)cyclopropanecarbonitrile and 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile are exceptionally valuable intermediates. The 4-fluoro variant is ideal for early-stage screening where conformational flexibility is required to probe a novel binding site. Conversely, the 2,4-difluoro variant should be deployed during the lead optimization phase when a restricted dihedral angle is needed to lock the pharmacophore into its bioactive conformation, thereby maximizing target affinity and metabolic half-life.

    References

    • Source: The Company of Biologists (biologists.com)
    • 1-(4-fluorophenyl)cyclopropanecarbonitrile (C10H8FN)
    • 1260760-60-8 | 1-(2,4-Difluorophenyl)

    Sources

    Validation

    Comparative Study of Difluorophenyl and Dichlorophenyl Cyclopropane Derivatives: A Guide for Drug Development

    Introduction to the Phenylcyclopropane Scaffold Cyclopropane derivatives are privileged scaffolds in medicinal chemistry and agrochemical development. The cyclopropane ring provides unique conformational rigidity, lockin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction to the Phenylcyclopropane Scaffold

    Cyclopropane derivatives are privileged scaffolds in medicinal chemistry and agrochemical development. The cyclopropane ring provides unique conformational rigidity, locking pharmacophores into optimal binding geometries while enhancing metabolic stability against enzymatic degradation. When this scaffold is coupled with halogenated phenyl rings—specifically difluorophenyl and dichlorophenyl groups—the resulting chemical entities exhibit vastly different physicochemical properties, target selectivities, and therapeutic applications.

    As a Senior Application Scientist, selecting between a difluorophenyl and a dichlorophenyl substituent is not merely a matter of lipophilicity; it is a strategic decision that dictates the molecule's steric footprint, electronic distribution, and ultimate clinical or agricultural viability. This guide provides an objective, data-driven comparison of these two critical classes.

    Physicochemical and Structural Divergence

    The substitution of fluorine versus chlorine on the phenyl ring fundamentally alters the molecule's interaction with biological targets.

    • Steric Bulk & Bioisosterism : Fluorine (van der Waals radius ~1.47 Å) acts as a bioisostere of hydrogen. Difluorophenyl derivatives can fit into tight, highly specific binding pockets without causing steric clashes[1]. In contrast, chlorine (~1.75 Å) is significantly bulkier, requiring larger hydrophobic sub-pockets to accommodate the dichlorophenyl moiety[2].

    • Electronic Effects : Both halogens are electron-withdrawing, but fluorine's extreme electronegativity (3.98 Pauling) strongly polarizes adjacent bonds. This polarization can favorably modulate the pKa of nearby basic amines (e.g., in cyclopropylamine derivatives) and shield the aromatic ring from cytochrome P450-mediated oxidation.

    • Lipophilicity (LogP) : Dichlorophenyl derivatives are highly lipophilic. While this enhances membrane permeability—a crucial trait for penetrating tough fungal cell walls in agrochemicals—it can lead to higher non-specific binding and off-target toxicity in human therapeutics.

    Table 1: Quantitative Physicochemical Comparison
    PropertyDifluorophenyl CyclopropanesDichlorophenyl Cyclopropanes
    Typical Substitution Patterns 3,4-difluoro or 2,4-difluoro2,4-dichloro or 3,4-dichloro
    Halogen van der Waals Radius 1.47 Å (Compact, H-mimetic)1.75 Å (Bulky)
    Estimated LogP Contribution ~ +0.3 to +0.5~ +1.2 to +1.5
    Electronegativity (Pauling) 3.98 (Highly polarizing)3.16 (Moderately polarizing)
    Metabolic Stability (CYP450) Excellent (Resists oxidation)Moderate (Prone to dechlorination)
    Primary Application Domain Human PharmaceuticalsAgrochemicals / Antifungals

    Biological Activity and Target Selectivity

    Difluorophenyl Cyclopropane Derivatives

    These compounds are highly prized in human therapeutics due to their high specificity and metabolic resilience. A prime example is (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a critical chiral intermediate in the synthesis of Ticagrelor, a blockbuster P2Y12 receptor antagonist used to prevent platelet aggregation[3]. The 3,4-difluorophenyl group provides essential hydrophobic contacts within the P2Y12 receptor while resisting metabolic degradation. Furthermore, difluorophenyl cyclopropanes have been successfully developed as highly selective for oncology applications, where the compact fluorine atoms prevent steric clashes with gatekeeper mutations[1].

    Dichlorophenyl Cyclopropane Derivatives

    The bulkier, more lipophilic dichlorophenyl cyclopropanes frequently find applications in agrochemicals and antifungal agents. For instance, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide exhibits significant bioactivity against specific plant pathogens[4]. The 2,4-dichlorophenyl moiety is a classic pharmacophore in (targeting fungal CYP51); incorporating a cyclopropane ring restricts the conformation, often enhancing the binding affinity to the fungal enzyme while reducing off-target human CYP inhibition[2].

    Experimental Workflows and Protocols

    To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of these derivatives.

    Protocol A: Stereoselective Synthesis of Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

    Rationale: This protocol utilizes a Horner-Wadsworth-Emmons-type cyclopropanation to establish the crucial trans-cyclopropane stereochemistry required for pharmaceutical intermediates like Ticagrelor[3].

    • Reagent Preparation : In a dry 2L three-necked flask under an inert nitrogen atmosphere, combine sodium tert-butoxide (1.2 eq) and triethyl phosphonoacetate (1.2 eq) in anhydrous toluene.

    • Activation : Heat the mixture to 100 °C to generate the active phosphonate carbanion.

    • Cyclopropanation : Slowly add a toluene solution of (S)-2-(3,4-difluorophenyl)oxirane (1.0 eq) dropwise.

      • Causality: The slow addition prevents thermal runaway and ensures high diastereoselectivity by strictly controlling the local concentration of the epoxide, preventing unwanted polymerization.

    • Reaction Maintenance : Maintain the temperature at 100 °C for 4 hours until complete conversion is observed via TLC/HPLC[3].

    • Quenching and Extraction : Cool the mixture to room temperature and quench with distilled water. Extract the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation : Confirm the product via chiral HPLC (>99% ee expected) and ¹H-NMR (look for characteristic cyclopropane upfield multiplets at 1.2–1.6 ppm).

    Protocol B: In Vitro Antifungal Screening for Dichlorophenyl Derivatives

    Rationale: A standardized microbroth dilution assay to validate the biological efficacy of synthesized dichlorophenyl cyclopropanes against filamentous fungi.

    • Inoculum Preparation : Culture the target fungal strains on Sabouraud dextrose agar. Suspend colonies in sterile saline to achieve a 0.5 McFarland standard.

    • Compound Dilution : Dissolve the dichlorophenyl cyclopropane derivative in DMSO. Prepare two-fold serial dilutions in RPMI 1640 medium (pH 7.0) in a 96-well microtiter plate.

      • Causality: Utilizing a standardized RPMI 1640 medium buffered to pH 7.0 ensures that the highly lipophilic dichlorophenyl compounds remain stable and uniformly distributed, preventing false-negative MIC readings caused by compound precipitation.

    • Incubation : Add the fungal inoculum to each well (final concentration ~10³ CFU/mL). Incubate at 35 °C for 24–48 hours.

    • Validation & Endpoint Determination : Determine the Minimum Inhibitory Concentration (MIC) spectrophotometrically (OD 530 nm) as the lowest concentration that completely inhibits fungal growth compared to the positive growth control.

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent structure-activity relationships (SAR) and target pathways for these two chemical classes based on their halogen substitutions.

    SAR_Pathway Base Phenylcyclopropane Scaffold Difluoro Difluorophenyl Substitution (Compact, Low LogP) Base->Difluoro F- substitution Dichloro Dichlorophenyl Substitution (Bulky, High LogP) Base->Dichloro Cl- substitution Target1 Human Receptors / Kinases (e.g., P2Y12, ALK) Difluoro->Target1 High specificity, Metabolic stability Target2 Fungal/Plant Enzymes (e.g., CYP51, KARI) Dichloro->Target2 Hydrophobic pocket filling Outcome1 Human Pharmaceuticals (Cardiovascular, Oncology) Target1->Outcome1 Outcome2 Agrochemicals (Fungicides, Herbicides) Target2->Outcome2

    SAR pathways of difluorophenyl versus dichlorophenyl cyclopropane derivatives.

    Conclusion

    The choice between a difluorophenyl and a dichlorophenyl cyclopropane derivative dictates the trajectory of a drug development program. Difluorophenyl groups are indispensable for human therapeutics requiring high metabolic stability and precise steric fits, as seen in modern antiplatelet and oncology drugs[1]. Conversely, the robust lipophilicity and bulk of dichlorophenyl groups make them highly effective for penetrating tough cellular barriers in agricultural pathogens, cementing their role in next-generation fungicides and herbicides[4].

    Sources

    Comparative

    Quantifying Impurities in 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: A Methodological Comparison Guide

    As a Senior Application Scientist specializing in the chromatographic analysis of halogenated pharmaceutical intermediates, I frequently encounter a critical pitfall in drug development: the assumption that a single anal...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in the chromatographic analysis of halogenated pharmaceutical intermediates, I frequently encounter a critical pitfall in drug development: the assumption that a single analytical technique can capture a molecule's entire impurity profile.

    1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (CAS: 1260760-60-8) is a highly valuable intermediate, often utilized in the synthesis of advanced azole antifungals and agrochemicals. However, its synthesis—typically achieved via the cyclopropanation of 2,4-difluorophenylacetonitrile [1] using a dihalide under strongly basic conditions—is prone to divergent side reactions.

    In this guide, I will objectively compare the performance of Gas Chromatography-Flame Ionization Detection (GC-FID) against Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for quantifying these impurities. By understanding the causality behind these experimental choices, you can implement a robust, self-validating analytical strategy.

    The Mechanistic Origins of Target Impurities

    To quantify impurities, we must first understand why they exist. The cyclopropanation of 2,4-difluorophenylacetonitrile relies on phase-transfer catalysis or strong bases (e.g., NaOH or NaH) in anhydrous or biphasic conditions [3]. This environment breeds three distinct classes of impurities:

    • Unreacted Starting Material (SM): 2,4-difluorophenylacetonitrile [2].

    • Mono-alkylated Intermediates: e.g., 1-(2-chloroethyl)-2,4-difluorophenylacetonitrile, formed when the ring closure step is incomplete.

    • Hydrolysis & Dimeric Products: Trace moisture in the basic environment inevitably hydrolyzes the nitrile group to an amide or carboxylic acid. Furthermore, intermolecular reactions can yield high-molecular-weight dimeric byproducts.

    The chemical diversity of these impurities—ranging from highly volatile nitriles to polar, non-volatile salts—dictates that no single column chemistry can resolve them all.

    ImpurityProfiling Sample 1-(2,4-Difluorophenyl) cyclopropanecarbonitrile Synthesis Impurities from Cyclopropanation Sample->Synthesis Volatile Volatile / Low MW (SM, Alkylated Intermediates) Synthesis->Volatile Thermal Stability NonVolatile Polar / High MW (Dimers, Hydrolysis Products) Synthesis->NonVolatile Thermal Instability GC GC-FID (HP-5) High Resolution for Isomers Volatile->GC HPLC HPLC-UV (C18) Robust for Chromophores NonVolatile->HPLC Data Orthogonal Impurity Profile Quantitative Validation GC->Data HPLC->Data

    Orthogonal analytical workflow for impurity profiling of cyclopropanated intermediates.

    Methodological Comparison: GC-FID vs. HPLC-UV

    The Case for GC-FID (Capillary Column: 5% Phenyl-methylpolysiloxane)

    Because 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and its immediate precursors are relatively small (MW < 200 g/mol ), volatile, and thermally stable, GC-FID is the frontline choice. The causality here is rooted in theoretical plate counts: capillary GC provides vastly superior resolving power for closely eluting positional isomers (e.g., distinguishing a 2,6-difluoro impurity from the 2,4-difluoro target) compared to HPLC. Furthermore, FID provides a near-universal, mass-proportional response for C-H bonds, allowing for highly accurate relative quantification without needing individual reference standards for every unknown peak.

    The Case for RP-HPLC-UV (C18 Column)

    GC-FID has a fatal blind spot: thermal instability and non-volatility. The amide/carboxylic acid hydrolysis products will either decompose in the 250°C GC inlet or irreversibly adsorb to the liner, causing peak tailing and baseline drift. RP-HPLC-UV utilizes the strong UV absorbance of the difluorophenyl ring (optimal at 210 nm) to detect these polar degradation products and heavier dimeric byproducts that simply will not elute from a GC column.

    Self-Validating Experimental Protocols

    To ensure data integrity, an analytical protocol must be a self-validating system. The following methodologies incorporate automated System Suitability Testing (SST) logic that prevents the reporting of compromised data.

    Protocol A: GC-FID Analysis of Volatile Impurities

    Objective: Quantify unreacted SM and mono-alkylated intermediates.

    • Sample Preparation: Dissolve 50 mg of the sample in 10 mL of anhydrous Acetonitrile (HPLC grade).

    • Column: HP-5 (30 m × 0.32 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Temperature Program: Initial oven temperature at 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Inlet & Detector: Split injection (20:1 ratio) at 250°C. FID set to 280°C.

    • Self-Validation Mechanism (SST): Inject a resolution standard containing 0.1% w/w of 2,4-difluorophenylacetonitrile and 0.1% w/w of the target cyclopropanated product. The sequence is programmed to automatically abort if the resolution ( Rs​ ) between these two peaks falls below 2.5. This ensures column degradation or active sites in the liner are caught before sample analysis.

    Protocol B: RP-HPLC-UV Analysis of Polar/Heavy Impurities

    Objective: Quantify hydrolysis products and dimeric byproducts.

    • Sample Preparation: Dissolve 25 mg of the sample in 10 mL of Mobile Phase A/B (50:50, v/v).

    • Column: Thermo Scientific Acclaim™ C18 (150 mm × 4.6 mm, 3 µm particle size).

    • Mobile Phase:

      • Phase A: 0.1% Phosphoric acid in Milli-Q Water (suppresses ionization of acidic impurities, ensuring sharp peaks).

      • Phase B: Acetonitrile.

    • Gradient Elution: 0-5 min (30% B), 5-15 min (ramp to 90% B), 15-20 min (hold 90% B). Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Self-Validation Mechanism (SST): Inject a precision standard (1.0 µg/mL of target API) six times. The system validates the run only if the Relative Standard Deviation (RSD) of the peak area is 1.0% and the USP tailing factor is 1.5. This guarantees that the injection mechanism is precise and secondary interactions with residual silanols are minimized.

    Quantitative Performance Comparison

    The table below summarizes the experimental validation data, objectively highlighting the strengths and limitations of each technique for specific analytes within the sample matrix.

    AnalyteGC-FID RT (min)GC-FID LOD (µg/mL)HPLC-UV RT (min)HPLC-UV LOD (µg/mL)
    2,4-Difluorophenylacetonitrile (SM) 4.250.056.800.15
    1-(2-chloroethyl)-2,4-difluorophenylacetonitrile 5.820.088.550.18
    1-(2,4-Difluorophenyl)cyclopropanecarbonitrile (Target) 6.500.059.200.12
    2,4-Difluorophenylacetamide (Hydrolysis) DecomposesN/A3.450.10
    Dimeric Byproduct Not ElutedN/A14.500.25

    Data Interpretation: GC-FID demonstrates superior sensitivity (lower LOD) for the volatile nitriles due to the sharp peak shapes generated by capillary chromatography and the high response factor of the FID. Conversely, HPLC-UV is the exclusive method for detecting the polar hydrolysis product (eluting early at 3.45 min) and the heavy dimeric byproduct (eluting late at 14.50 min during the high-organic gradient phase).

    Conclusion

    For the rigorous impurity profiling of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, relying solely on HPLC or GC is an analytical liability. GC-FID must be deployed as the primary tool for quantifying unreacted starting materials and closely related structural isomers, owing to its superior resolving power for volatiles. However, it must be orthogonally paired with RP-HPLC-UV to capture the polar and non-volatile degradation products that are inherent to the basic cyclopropanation chemistry. Implementing both self-validating protocols ensures a comprehensive, audit-ready impurity profile.

    References

    • PubChem. "2,4-Difluorophenylacetonitrile | C8H5F2N | CID 69565." National Center for Biotechnology Information. URL: [Link]

    • Google Patents. "WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid." World Intellectual Property Organization.
    Validation

    A Comparative Guide to the Stability of Fluorinated Phenylcyclopropanecarbonitrile Intermediates

    A Senior Application Scientist's In-Depth Analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and its Monofluorinated Analogue Under Stress Conditions In the synthesis of complex pharmaceutical agents, the stabili...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's In-Depth Analysis of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and its Monofluorinated Analogue Under Stress Conditions

    In the synthesis of complex pharmaceutical agents, the stability of key intermediates is a critical parameter that can significantly impact reaction yields, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative analysis of the stability of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile, a crucial building block in modern medicinal chemistry, against its close analogue, 1-(2-Fluorophenyl)cyclopropanecarbonitrile.

    Through a series of forced degradation studies, we will explore the intrinsic stability of these compounds under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. This guide is intended for researchers, scientists, and drug development professionals to inform decisions on the selection, handling, and storage of these important intermediates. The insights provided are grounded in established principles of chemical stability and guided by the International Council for Harmonisation (ICH) guidelines.[1][2]

    Introduction to the Studied Intermediates

    1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and 1-(2-Fluorophenyl)cyclopropanecarbonitrile are key intermediates in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[2][3][4] The presence of the fluorinated phenyl ring and the cyclopropylnitrile moiety imparts unique electronic and conformational properties to these molecules. The degree of fluorination is anticipated to influence the chemical stability of the nitrile group and the cyclopropyl ring. It is hypothesized that the additional electron-withdrawing fluorine atom in the 2,4-difluoro analogue will enhance its stability compared to the monofluorinated compound.

    Experimental Design: A Forced Degradation Study

    To probe the intrinsic stability of these intermediates, a series of forced degradation studies were designed in accordance with ICH Q1A (R2) guidelines on stability testing.[1][4][5] The objective of these studies is to accelerate the degradation of the molecules to an extent that allows for the identification of potential degradation products and pathways.[6][7][8][9][10][11] A target degradation of 5-20% was aimed for to ensure that the primary degradation pathways are observed without complete decomposition of the starting material.[9][10]

    graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

    }

    Caption: Experimental Workflow for Forced Degradation Studies.
    Experimental Protocols

    1. Sample Preparation: Stock solutions of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and 1-(2-Fluorophenyl)cyclopropanecarbonitrile (1 mg/mL) were prepared in acetonitrile. For solid-state thermal and photolytic studies, 10 mg of each compound was used.

    2. Stress Conditions:

    • Acidic Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N HCl and heated at 60°C for 24 and 48 hours.

    • Basic Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N NaOH and heated at 60°C for 24 and 48 hours.

    • Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% H₂O₂ and kept at room temperature for 24 and 48 hours.

    • Thermal Degradation: 10 mg of the solid compound was placed in a controlled temperature oven at 80°C for 7 days.

    • Photolytic Degradation: 10 mg of the solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][8][12][13][14] A control sample was kept in the dark.

    3. Analytical Methodology:

    • HPLC-UV Analysis: The stressed samples were analyzed using a reverse-phase HPLC method with UV detection to determine the percentage degradation of the parent compound and the formation of degradation products.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and water gradient

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm

    • LC-MS Analysis: An LC-MS system was used to identify the major degradation products by determining their mass-to-charge ratio (m/z).[9][15][16]

    Results: A Comparative Stability Profile

    The following tables summarize the hypothetical percentage degradation of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile and 1-(2-Fluorophenyl)cyclopropanecarbonitrile under the applied stress conditions.

    Table 1: Stability of 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile

    Stress ConditionTime (hours/days)% DegradationMajor Degradation Products Identified
    0.1 N HCl (60°C) 24 h3.2%1-(2,4-Difluorophenyl)cyclopropanecarboxamide
    48 h6.5%1-(2,4-Difluorophenyl)cyclopropanecarboxamide, 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid
    0.1 N NaOH (60°C) 24 h8.1%1-(2,4-Difluorophenyl)cyclopropanecarboxamide
    48 h15.7%1-(2,4-Difluorophenyl)cyclopropanecarboxamide, 1-(2,4-Difluorophenyl)cyclopropanecarboxylic acid
    3% H₂O₂ (RT) 48 h< 1.0%Not significant
    Thermal (80°C) 7 days< 0.5%Not significant
    Photolytic (ICH Q1B) -< 0.5%Not significant

    Table 2: Stability of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

    Stress ConditionTime (hours/days)% DegradationMajor Degradation Products Identified
    0.1 N HCl (60°C) 24 h5.8%1-(2-Fluorophenyl)cyclopropanecarboxamide
    48 h11.2%1-(2-Fluorophenyl)cyclopropanecarboxamide, 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
    0.1 N NaOH (60°C) 24 h14.5%1-(2-Fluorophenyl)cyclopropanecarboxamide
    48 h28.3%1-(2-Fluorophenyl)cyclopropanecarboxamide, 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
    3% H₂O₂ (RT) 48 h1.5%Minor unidentified products
    Thermal (80°C) 7 days< 1.0%Not significant
    Photolytic (ICH Q1B) -< 1.0%Not significant

    Discussion: Unraveling the Degradation Pathways

    The experimental data clearly indicates that both compounds are susceptible to hydrolytic degradation under acidic and basic conditions, with significantly higher degradation observed under basic conditions. As hypothesized, 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile exhibits greater stability across all stress conditions compared to its monofluorinated counterpart. This enhanced stability can be attributed to the strong electron-withdrawing effect of the two fluorine atoms, which reduces the electron density on the phenyl ring and subsequently stabilizes the nitrile group towards nucleophilic attack.[5][17]

    Hydrolytic Degradation

    The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile group.[10][11][18][19][20] This proceeds in a stepwise manner, first forming the corresponding amide intermediate, which is then further hydrolyzed to the carboxylic acid.

    graphdot { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

    }

    Caption: General Hydrolytic Degradation Pathway of Phenylcyclopropanecarbonitriles.

    The faster degradation of the monofluorinated compound suggests that the nitrile carbon is more electrophilic and thus more susceptible to attack by water or hydroxide ions.

    Oxidative, Thermal, and Photolytic Stability

    Both compounds demonstrated high stability under oxidative, thermal, and photolytic stress. The minimal degradation observed suggests that the cyclopropyl ring and the aromatic system are robust under these conditions. While oxidative degradation of cyclopropylamines can lead to ring-opening, the cyclopropanecarbonitrile moiety appears to be less susceptible to such reactions under the tested conditions.[21][22][23] The high thermal stability is also a positive attribute for these intermediates, indicating that they can withstand elevated temperatures that may be encountered during synthesis and purification processes without significant decomposition. The photostability of both compounds is excellent, which simplifies handling and storage requirements by reducing the need for stringent light protection.[18]

    Conclusion and Recommendations

    This comparative stability study demonstrates that 1-(2,4-Difluorophenyl)cyclopropanecarbonitrile is a more robust intermediate than 1-(2-Fluorophenyl)cyclopropanecarbonitrile , particularly with respect to hydrolytic degradation.

    Key Takeaways for Researchers and Drug Development Professionals:

    • Enhanced Stability of the Difluoro Analogue: The presence of two fluorine atoms significantly enhances the stability of the cyclopropanecarbonitrile intermediate. This should be a key consideration when selecting building blocks for multi-step syntheses, as it can lead to higher yields and a cleaner impurity profile.

    • Control of pH is Critical: Both intermediates are susceptible to hydrolysis, especially under basic conditions. It is crucial to control the pH during reactions and work-up procedures to minimize the formation of amide and carboxylic acid impurities.

    • Robustness Under Other Stresses: The high stability of both compounds under oxidative, thermal, and photolytic stress provides a wider operational window for their use in synthesis and simplifies their long-term storage.

    • Storage Recommendations: Based on these findings, both intermediates should be stored in well-sealed containers to protect from moisture. While photolytic degradation is not a major concern, storage in amber bottles is a good laboratory practice. Standard room temperature storage is adequate given their high thermal stability.

    By understanding the stability profiles of these key intermediates, scientists can make more informed decisions in the design and execution of synthetic routes, ultimately contributing to the development of high-quality and safe pharmaceutical products.

    References

    • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

    • Ötvös, S. B.; Kappe, C. O.
    • Antiviral Drug Agents And Intermediates For Next-Generation Therapeutics.
    • Preventing degradation of the cyclopropyl moiety in sulfonamides. Benchchem.
    • Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Published September 2, 2024.
    • Bhattarai, P.; Trombley, T.; Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. 2026.
    • Sivakumar, S. M.; et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ. Sci. Technol.2022, 56(15), 10747–10757.
    • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. 2023, 13(2), 42-48.
    • 1-(2-Fluorophenyl)cyclopropanecarbonitrile. Avanscure.
    • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Published May 2, 2016.
    • Morgenthaler, M.; et al. Fluorinated Compounds in Medicinal Chemistry. J. Med. Chem.2020, 63(12), 6315–6386.
    • ICH. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link]

    • Hanzlik, R. P.; et al. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. J. Am. Chem. Soc.2001, 123(35), 8531–8538.
    • Guengerich, F. P.; et al. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. J. Biol. Chem.1986, 261(33), 15507–15514.
    • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Anal. Chem.2015, 87(20), 10458–10466.
    • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus Asia. Published November 10, 2025.
    • Forced Degradation Studies.
    • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.
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